2-Phenylcyclohexanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenylcyclohexan-1-one | |
|---|---|---|
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InChI |
InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLVMOAWNVOSPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314883 | |
| Record name | 2-Phenylcyclohexanone | |
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Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
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Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2-Phenylcyclohexanone | |
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CAS No. |
1444-65-1 | |
| Record name | 2-Phenylcyclohexanone | |
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| Record name | 2-Phenylcyclohexanone | |
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| Record name | 1444-65-1 | |
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| Record name | 2-Phenylcyclohexanone | |
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| Record name | 2-phenylcyclohexanone | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis mechanisms and reaction pathways for 2-phenylcyclohexanone, a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals. This document details several key synthetic strategies, including classical and modern catalytic methods. For each method, the reaction mechanism, a detailed experimental protocol, and relevant quantitative data are presented.
Synthesis via Aldol (B89426) Condensation and Subsequent Oxidation
A common and well-documented indirect route to this compound involves the aldol condensation of cyclohexanone (B45756) and benzaldehyde (B42025) to form 2-(hydroxy-phenyl-methyl)-cyclohexanone (B81217), which is then oxidized to the target compound. This pathway offers good control over the initial C-C bond formation and can be performed under both base-catalyzed and organocatalyzed conditions.
Reaction Pathway and Mechanism
The first step is a crossed aldol condensation. Under basic conditions, an enolate of cyclohexanone is formed, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent protonation yields the β-hydroxy ketone. Organocatalytic methods, such as those using L-proline, proceed through an enamine intermediate which then attacks the aldehyde. The second step involves the oxidation of the secondary alcohol in 2-(hydroxy-phenyl-methyl)-cyclohexanone to a ketone.
Quantitative Data
The following table summarizes the quantitative data for different aldol condensation methods to produce the precursor, 2-(hydroxy-phenyl-methyl)-cyclohexanone.
| Catalyst/Method | Key Reagents | Solvent | Temperature | Time | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |
| L-Proline | (S)-proline, Cyclohexanone, Benzaldehyde | Methanol (B129727)/Water | Room Temp. | 71 h | 78 | 90:10 | [1] |
| Lithium Enolate | LDA, Cyclohexanone, Benzaldehyde | THF | -78 °C to 0 °C | - | 75 - 85 | 23:77 (at -78°C) | [1] |
| NaOH | NaOH, Cyclohexanone, Benzaldehyde | Ethanol/Water | Room Temp. | 2-3 h | - | - | [2] |
Note: The yield for the NaOH catalyzed reaction was not explicitly stated in the source but is a common base-catalyzed procedure. The oxidation of 2-(hydroxy-phenyl-methyl)-cyclohexanone to this compound using common oxidizing agents like Jones reagent proceeds in high yield.
Experimental Protocols
Protocol 1: L-Proline Catalyzed Asymmetric Aldol Reaction [1]
-
To a solution of benzaldehyde (1.06 g, 10 mmol) in a 2:1 mixture of methanol and water (3 mL) in a 25 mL flask, add cyclohexanone (5.1 mL, 50 mmol) and (S)-proline (0.115 g, 1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 71 hours.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2-(hydroxy-phenyl-methyl)-cyclohexanone.
Protocol 2: Oxidation with Jones Reagent [3]
-
In a beaker, dissolve sodium dichromate dihydrate (1.2 eq) in water.
-
With continuous stirring, carefully and slowly add concentrated sulfuric acid (1.5 eq). Allow the orange-red solution (Jones reagent) to cool to room temperature.
-
In a separate flask, dissolve 2-(hydroxy-phenyl-methyl)-cyclohexanone (1.0 eq) in acetone.
-
Cool the alcohol solution in an ice bath and add the prepared Jones reagent dropwise, ensuring the temperature remains between 10-20 °C.
-
Monitor the reaction by TLC. Upon completion, quench the reaction and work up to isolate this compound.
Reaction Pathway Diagram
Caption: Aldol condensation followed by oxidation pathway.
Synthesis via Stork Enamine Reaction (α-Arylation)
The Stork enamine synthesis provides a milder alternative to base-catalyzed α-alkylation of ketones.[4][5][6][7] This method involves the formation of an enamine from cyclohexanone, which then acts as a nucleophile. For α-arylation, a palladium-catalyzed cross-coupling reaction with an aryl halide is typically employed.
Reaction Pathway and Mechanism
The synthesis proceeds in three main steps:
-
Enamine Formation: Cyclohexanone reacts with a secondary amine (e.g., pyrrolidine) to form a nucleophilic enamine.
-
Palladium-Catalyzed α-Arylation: The enamine couples with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst and a phosphine (B1218219) ligand.
-
Hydrolysis: The resulting iminium salt is hydrolyzed under acidic conditions to yield this compound.
Quantitative Data
| Catalyst System | Ligand | Base | Solvent | Temperature | Yield (%) | Reference |
| Pd(OAc)₂ / Pd₂(dba)₃ | Bulky electron-rich phosphines | LiHMDS | - | RT or 80 °C | Good to excellent | [4] |
| Pd/NHC complexes | N-Heterocyclic Carbene | - | - | - | High | [2] |
Note: Specific yield for the synthesis of this compound via this method requires adaptation from general protocols.
Experimental Protocol (Representative)
Protocol 3: Palladium-Catalyzed α-Arylation of Cyclohexanone Enamine (Adapted from general procedures[4][8])
-
Enamine Formation: Reflux a solution of cyclohexanone (1.0 eq), pyrrolidine (B122466) (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene, using a Dean-Stark apparatus to remove water. After completion, remove the solvent under reduced pressure to obtain the crude enamine.
-
α-Arylation: In a glovebox, combine the enamine (1.0 eq), bromobenzene (B47551) (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., a biarylphosphine, 4 mol%), and a strong base (e.g., LiHMDS, 1.2 eq) in an anhydrous solvent like toluene.
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by GC-MS or TLC).
-
Hydrolysis: Cool the reaction mixture and quench with an aqueous acid solution (e.g., 1M HCl). Stir until the iminium intermediate is fully hydrolyzed.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Mechanism Diagram
Caption: Stork enamine synthesis and subsequent α-arylation.
Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming C-C bonds.[9][10] In the context of this compound synthesis, this can be achieved by coupling a cyclohexanone-derived precursor with a phenylboronic acid. A particularly efficient method has been reported in the patent literature.
Reaction Pathway and Mechanism
The reaction involves the palladium-catalyzed coupling of an enolate or enol-equivalent of cyclohexanone with phenylboronic acid. The catalytic cycle generally proceeds through oxidative addition, transmetalation, and reductive elimination steps.
Quantitative Data
| Catalyst | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| [(IPr)Pd(acac)Cl] | Sodium t-butanolate | Toluene | 60 °C | 2 h | 86 | [11] (citing WO2006/128097) |
Experimental Protocol
Protocol 4: Suzuki-Miyaura Coupling for this compound Synthesis (Based on information from[11])
-
To a reaction vessel under an inert atmosphere, add cyclohexanone (1.0 eq), phenylboronic acid (1.1 eq), sodium t-butanolate (1.2 eq), and the palladium catalyst [(IPr)Pd(acac)Cl] (1-2 mol%) in toluene.
-
Heat the mixture to 60 °C and stir for 2 hours.
-
Monitor the reaction for the consumption of starting materials.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic layers, dry over a drying agent (e.g., MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
General Suzuki Coupling Cycle Diagram
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Synthesis via Nucleophilic Substitution on 2-Chlorocyclohexanone (B41772)
A classical approach to this compound involves the reaction of a phenylating agent, such as a Grignard reagent, with 2-chlorocyclohexanone. This method relies on the nucleophilic attack of the phenyl group on the electrophilic carbon bearing the chlorine atom.
Reaction Pathway and Mechanism
The reaction proceeds via a nucleophilic substitution mechanism. The highly nucleophilic phenyl group from phenylmagnesium bromide attacks the α-carbon of 2-chlorocyclohexanone, displacing the chloride leaving group.
Quantitative Data
Experimental Protocol (Representative)
Protocol 5: Reaction of 2-Chlorocyclohexanone with Phenylmagnesium Bromide (General procedure adapted from Grignard reaction protocols[12][13])
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare phenylmagnesium bromide from magnesium turnings (1.2 eq) and bromobenzene (1.1 eq) in anhydrous diethyl ether.
-
Reaction: Cool the prepared Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 2-chlorocyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to isolate this compound.
Experimental Workflow Diagram
Caption: General workflow for Grignard synthesis of this compound.
Conclusion
This guide has outlined four distinct and effective methodologies for the synthesis of this compound. The choice of a particular synthetic route will depend on factors such as the availability of starting materials and reagents, the desired scale of the reaction, and the required stereochemical control. The aldol condensation route is a classic, multi-step approach, while the palladium-catalyzed methods, such as the Stork enamine α-arylation and Suzuki-Miyaura coupling, represent more modern, efficient, and often higher-yielding strategies. The Grignard reaction with 2-chlorocyclohexanone provides a direct but potentially lower-yielding alternative. For drug development professionals and researchers, the catalytic methods offer significant advantages in terms of efficiency and substrate scope.
References
- 1. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 5. Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Please provide a detailed mechanism of this reaction. | Chegg.com [chegg.com]
- 10. m.youtube.com [m.youtube.com]
- 11. WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. d.web.umkc.edu [d.web.umkc.edu]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Phenylcyclohexanone (CAS No. 1444-65-1). It is an aromatic ketone featuring a phenyl group attached to a cyclohexanone (B45756) ring.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its known characteristics. This compound serves as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and fragrances.[2] This guide details its physical and chemical properties, outlines experimental protocols for its synthesis and analysis, and presents key data in structured tables and diagrams for clarity and ease of use.
Chemical Structure and Identification
This compound is an organic compound with the molecular formula C₁₂H₁₄O.[3] Its structure consists of a cyclohexanone ring with a phenyl substituent at the alpha-position to the carbonyl group. This substitution significantly influences the molecule's steric and electronic properties, making it a valuable substrate in organic synthesis.[4]
// Phenyl ring double bonds C7 -- C8 [style=invis]; C8 -- C9 [style=filled, color="#4285F4"]; C9 -- C10 [style=invis]; C10 -- C11 [style=filled, color="#4285F4"]; C11 -- C12 [style=invis]; C12 -- C7 [style=filled, color="#4285F4"]; } caption="Chemical Structure of this compound"
Physical Properties
This compound is typically a white to off-white crystalline powder or a colorless to pale yellow liquid with a sweet, floral odor.[1][5] A summary of its key physical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₄O | [3][6] |
| Molecular Weight | 174.24 g/mol | [3][7] |
| CAS Number | 1444-65-1 | [3][6][7] |
| Appearance | White crystalline powder or colorless to pale yellow liquid | [1][5] |
| Odor | Sweet, floral | [1] |
| Melting Point | 56-59 °C | [8][9] |
| Boiling Point | 294 °C at 760 mmHg; 161-163 °C at 16 Torr | [8][10] |
| Density | 1.042 g/cm³ (predicted) | [10][11] |
| Solubility | Slightly soluble in water (0.3 g/L at 25 °C) | [1][8][10] |
| Flash Point | 110 °C (230 °F) - closed cup | [7] |
| Refractive Index | 1.537 (predicted) | [10] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the presence of the ketone functional group and the alpha-phenyl substituent.
-
Reactivity with Nucleophiles : The carbonyl group is susceptible to nucleophilic attack. However, the adjacent bulky phenyl group can introduce steric hindrance, potentially slowing the reaction rate compared to unsubstituted cyclohexanone.[4]
-
Oxidation : The compound can be oxidized to form its corresponding oxime derivative.[2]
-
Reduction : Reduction of the ketone yields 2-phenylcyclohexanol.[2]
-
Substitution : It can undergo reactions such as nitration to form 2-(4'-nitrophenyl)cyclohexanone.[2]
-
Stability : this compound is stable under recommended storage conditions, but is incompatible with strong oxidizing agents.[12]
Synthesis of this compound
Several synthetic routes to this compound have been reported. The choice of method may depend on the available starting materials, desired scale, and laboratory capabilities.
Experimental Protocol: Synthesis from Cyclohexanone via Enamine Intermediate (Illustrative)
This protocol is a representative procedure for the synthesis of α-substituted ketones.
Materials:
-
Cyclohexanone
-
Pyrrolidine (or other secondary amine)
-
Toluene (or other suitable solvent)
-
p-Toluenesulfonic acid (catalyst)
-
Magnesium turnings
-
Dry diethyl ether
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone, a slight excess of pyrrolidine, and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until the theoretical amount of water is collected.
-
Grignard Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in dry diethyl ether.
-
Alkylation: Cool the enamine solution and add the freshly prepared Grignard reagent dropwise at a controlled temperature. Allow the reaction to stir at room temperature for several hours.
-
Hydrolysis: Quench the reaction by the slow addition of aqueous hydrochloric acid. Continue stirring until the hydrolysis is complete.
-
Work-up: Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Spectroscopic Data
The structure of this compound can be confirmed using various spectroscopic techniques. The expected spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.1 - 7.4 | Multiplet | Phenyl group protons |
| Methine Proton | 3.5 - 3.8 | Multiplet | -CH- adjacent to phenyl and carbonyl |
| Methylene Protons | 1.6 - 2.5 | Multiplets | Cyclohexane ring protons |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | ~210 | C=O |
| Aromatic Carbons | 126 - 140 | Phenyl group carbons |
| Methine Carbon | ~50 | -CH- adjacent to phenyl and carbonyl |
| Methylene Carbons | 25 - 42 | Cyclohexane ring carbons |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic ring.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | ~1710 | Strong |
| C-H (Aromatic) | ~3030 | Medium |
| C=C (Aromatic) | ~1600, 1495, 1450 | Medium to Weak |
| C-H (Aliphatic) | 2850 - 2960 | Strong |
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 174. Common fragmentation patterns would involve cleavage of the cyclohexanone ring and loss of fragments from the phenyl group.
Applications
This compound is a versatile intermediate with applications in several areas of chemistry:
-
Organic Synthesis : It serves as a precursor for the synthesis of more complex molecules.[2]
-
Pharmaceuticals : It is utilized in the development of therapeutic agents.[2]
-
Fragrance Industry : Due to its aromatic properties, it is employed in the production of fragrances.[1][2]
Safety and Handling
This compound is considered a mild irritant and may cause skin and eye irritation upon contact.[2] It is advisable to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[2] It should be stored in a tightly sealed container in a dry, cool place.[8]
Conclusion
This technical guide has summarized the essential physical and chemical properties of this compound, providing a valuable resource for researchers and professionals. The data presented, including its structural information, physical constants, chemical reactivity, synthesis protocols, and spectroscopic data, will aid in its effective use in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C12H14O | CID 95592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 5. This compound(1444-65-1) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound(1444-65-1) 13C NMR [m.chemicalbook.com]
- 8. This compound(1444-65-1) IR Spectrum [m.chemicalbook.com]
- 9. This compound CAS#: 1444-65-1 [m.chemicalbook.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. TRANS-2-PHENYL-1-CYCLOHEXANOL(2362-61-0) 1H NMR [m.chemicalbook.com]
Spectroscopic Analysis of 2-Phenylcyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key spectroscopic data for 2-phenylcyclohexanone (CAS No: 1444-65-1), a significant intermediate in the synthesis of various organic compounds.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Molecular Structure
This compound possesses a molecular formula of C12H14O and a molecular weight of 174.24 g/mol .[2][3] The structure consists of a cyclohexanone (B45756) ring with a phenyl group attached to the carbon atom adjacent to the carbonyl group.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following data were obtained in deuterated chloroform (B151607) (CDCl3).[4][5]
¹H NMR Data
The proton NMR spectrum of this compound shows distinct signals for the aromatic and aliphatic protons.
| Assignment | Chemical Shift (ppm) |
| Phenyl H | 7.32 - 7.13 |
| Methine H (C2-H) | 3.60 |
| Methylene H (Cyclohexyl) | 2.47 - 1.82 |
Table 1: ¹H NMR spectral data for this compound.[4]
¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Assignment | Chemical Shift (ppm) |
| Carbonyl C | ~210 |
| Phenyl C (quaternary) | ~138 |
| Phenyl CH | ~128 - 126 |
| Methine C (C2) | ~58 |
| Methylene C (Cyclohexyl) | ~42, 35, 28, 25 |
Table 2: ¹³C NMR spectral data for this compound. (Data inferred from typical values and available spectral information).[5][6]
Experimental Protocol: NMR Spectroscopy
The following is a general protocol for obtaining NMR spectra of a solid sample like this compound.
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group and the aromatic ring.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3060-3030 | Medium-Weak | Aromatic C-H stretch |
| ~2940-2860 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (ketone) |
| ~1600, ~1495 | Medium-Weak | Aromatic C=C stretch |
Table 3: Key IR absorption bands for this compound.[2]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
A common and simple method for obtaining an IR spectrum of a solid is using an ATR accessory.
Caption: Workflow for ATR FT-IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common method.
Electron Ionization (EI) Mass Spectrometry Data
The EI mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.
| m/z | Relative Abundance (%) | Possible Fragment |
| 174 | 32.7 - 48.6 | [M]⁺ (Molecular Ion) |
| 130 | 99.9 - 100.0 | [M - C2H4O]⁺ |
| 117 | 46.2 - 46.3 | [C9H9]⁺ |
| 104 | 28.5 - 31.9 | [C8H8]⁺ |
| 91 | 28.0 | [C7H7]⁺ (Tropylium ion) |
| 77 | 10.5 | [C6H5]⁺ (Phenyl ion) |
Table 4: Key fragments in the EI mass spectrum of this compound.[2][4][7]
Proposed Fragmentation Pathway
The fragmentation of this compound in EI-MS can proceed through several pathways, including alpha-cleavage and rearrangements.
Caption: A simplified proposed fragmentation pathway for this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the analysis of volatile and semi-volatile compounds.
Caption: General workflow for GC-MS analysis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 1444-65-1 | Benchchem [benchchem.com]
- 3. 2-フェニルシクロヘキサノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound(1444-65-1) 1H NMR [m.chemicalbook.com]
- 5. This compound(1444-65-1) 13C NMR [m.chemicalbook.com]
- 6. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 7. This compound | C12H14O | CID 95592 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Phenylcyclohexanone (CAS 1444-65-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylcyclohexanone, with the Chemical Abstracts Service (CAS) registry number 1444-65-1, is an aromatic ketone characterized by a phenyl group attached to the alpha-carbon of a cyclohexanone (B45756) ring.[1][2] This compound serves as a significant intermediate in organic synthesis, finding applications in the fragrance industry and the development of pharmaceuticals.[1][3] Its structure, featuring a chiral center at the second carbon, makes it a valuable substrate for studies in stereoselective reactions and catalyst development.[4][5] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, reactivity, and known biological interactions.
Physicochemical and Spectroscopic Properties
This compound typically appears as a white to off-white crystalline powder or a colorless to pale yellow liquid with a sweet, floral odor.[3][5][6] It is slightly soluble in water but shows moderate solubility in organic solvents like ethanol (B145695) and ether.[3][7][8]
Physical and Chemical Properties
The core quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1444-65-1 | [9] |
| Molecular Formula | C₁₂H₁₄O | [9][10] |
| Molecular Weight | 174.24 g/mol | [9][11] |
| Appearance | White crystalline powder | [3][6][12] |
| Melting Point | 56-59 °C | [7][9] |
| Boiling Point | 294.0 °C (at 760 mmHg); 161-163 °C (at 16 Torr) | [7][9] |
| Density | 1.0 ± 0.1 g/cm³ | [9] |
| Water Solubility | Slightly soluble (0.3 g/L at 25 °C) | [3][7] |
| Flash Point | > 110 °C (> 230 °F) | [5][11] |
| LogP | 2.37 | [9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Key spectral data are available from various sources.[3][6]
| Spectroscopy | Data Description | Reference(s) |
| ¹H NMR | Spectra available, typically run in CDCl₃. | [3] |
| ¹³C NMR | Spectra available, typically run in CDCl₃. | [3] |
| Infrared (IR) | Spectra available from KBr disc or nujol mull techniques. | [3] |
| Mass Spec (MS) | Electron Impact (EI) mass spectra are available. | [3] |
| Raman | Spectra available. | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established routes in organic chemistry. Key methods include the Grignard reaction and modern palladium-catalyzed cross-coupling reactions.[1][4]
Synthesis Routes Overview
The primary pathways to synthesize this compound involve forming the crucial carbon-carbon bond between the phenyl ring and the cyclohexanone scaffold.
Experimental Protocol: Palladium-Catalyzed α-Arylation
This protocol is adapted from established procedures for the direct α-arylation of ketones.[1][4]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Suitable phosphine (B1218219) ligand (e.g., Tri(o-tolyl)phosphine)
-
Sodium t-butoxide (NaOtBu)
-
Cyclohexanone
-
Bromobenzene
-
Anhydrous toluene (B28343)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium t-butoxide (1.2 equivalents).
-
Seal the tube with a rubber septum and purge the vessel with an inert atmosphere (Nitrogen or Argon) for 15-20 minutes.
-
Using a syringe, add anhydrous toluene to the tube, followed by cyclohexanone (1.2 equivalents) and bromobenzene (1.0 equivalent).
-
Seal the Schlenk tube tightly with a Teflon screw cap and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Experimental Protocol: Grignard Reaction
This method involves the reaction of cyclohexanone with a phenyl Grignard reagent, followed by oxidation.[1][4]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
Iodine crystal (for initiation)
-
Cyclohexanone
-
Oxidizing agent (e.g., PCC or a Swern oxidation system)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Procedure: Part 1: Preparation of Phenylmagnesium Bromide
-
Flame-dry all glassware under an inert atmosphere. Assemble a three-neck flask with a dropping funnel and a reflux condenser.
-
Place magnesium turnings (1.1 equivalents) and a small iodine crystal in the flask.
-
Add a solution of bromobenzene (1.0 equivalent) in anhydrous ether dropwise from the funnel to initiate the reaction. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part 2: Reaction and Oxidation
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of cyclohexanone (1.0 equivalent) in anhydrous ether dropwise to the stirred Grignard reagent.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2-phenylcyclohexanol.
-
Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane) and add an oxidizing agent (e.g., pyridinium (B92312) chlorochromate, PCC) to oxidize the alcohol to the ketone.
-
After the oxidation is complete, work up the reaction accordingly and purify the final product by column chromatography.
Chemical Reactivity
This compound undergoes chemical transformations typical of ketones, including reduction of the carbonyl group, oxidation, and substitution reactions.[1] The presence of the bulky phenyl group at the α-position creates steric hindrance, which can influence the rate and stereochemical outcome of nucleophilic additions to the carbonyl carbon.[4]
-
Reduction: The carbonyl group can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield 2-phenylcyclohexanol.[1]
-
Oxidation: The compound can be oxidized to form derivatives such as its oxime.[1]
-
Substitution: Electrophilic aromatic substitution, such as nitration, can occur on the phenyl ring, leading to products like 2-(4'-nitrophenyl)cyclohexanone.[1][4]
Biological Activity and Applications
This compound serves as a precursor for various fine chemicals and pharmaceuticals.[1][10] It can be used to produce 6-oxo-6-phenyl-hexanoic acid, an intermediate for certain antibiotics and anti-inflammatory drugs.[1][10]
Interaction with Enzymes
Research has identified this compound as a substrate for steroid monooxygenase (STMO) from the bacterium Rhodococcus rhodochrous.[7][12] STMOs are a class of Baeyer-Villiger monooxygenases that catalyze the insertion of an oxygen atom adjacent to a ketone, a reaction of significant interest in biocatalysis and steroid metabolism.
Suspected Endocrine Disruption
This compound is suspected to be an endocrine disruptor.[1] Endocrine-disrupting chemicals (EDCs) can interfere with the body's hormone systems.[2][13] A common mechanism of action for estrogenic EDCs is binding to estrogen receptors (ERα and ERβ), which can either mimic or block the action of endogenous estrogens, leading to a cascade of downstream effects on gene expression and cellular function.[2][14] While the specific pathway for this compound has not been fully elucidated, its structural features warrant caution.
Safety and Handling
This compound is considered a mild irritant and may cause skin and eye irritation upon contact.[1][15] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[1][5] The compound is incompatible with strong oxidizing agents.[5] For disposal, it should be handled as chemical waste in accordance with local regulations.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. This compound | C12H14O | CID 95592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sites.bu.edu [sites.bu.edu]
- 8. This compound(1444-65-1) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Solved How would you synthesize this compound from | Chegg.com [chegg.com]
- 11. hmdb.ca [hmdb.ca]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
The Alpha-Carbon of 2-Phenylcyclohexanone: A Hub of Reactivity for Synthetic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The unique structural architecture of 2-phenylcyclohexanone, featuring a bulky phenyl group adjacent to a carbonyl, imparts distinct reactivity to its α-carbons, making it a valuable intermediate in organic synthesis and a cornerstone for the development of complex molecular scaffolds. This technical guide delves into the core principles governing the reactivity of the α-carbon in this compound, offering insights into its stereochemical behavior, and providing detailed experimental protocols for its functionalization. This molecule serves as a key building block in the synthesis of a variety of biologically significant compounds.[1]
Acidity and Enolate Formation
The reactivity of the α-carbon in this compound is fundamentally dictated by the acidity of its α-protons and the subsequent formation of enolates. The presence of the electron-withdrawing carbonyl group significantly increases the acidity of the adjacent α-hydrogens, with typical pKa values for α-protons of ketones ranging from 16 to 20.[2][3] This acidity allows for deprotonation by a suitable base to form a resonance-stabilized enolate, the key nucleophilic intermediate in a multitude of reactions.
The substitution pattern of this compound presents two non-equivalent α-carbons: the phenyl-substituted C2 and the unsubstituted C6. This asymmetry leads to the potential formation of two distinct regioisomeric enolates: the kinetic enolate and the thermodynamic enolate.
-
Kinetic Enolate: Formation of the kinetic enolate occurs through the removal of the more sterically accessible proton, which in this case is at the C6 position. This process is favored under conditions of strong, bulky bases (e.g., Lithium diisopropylamide, LDA) at low temperatures (-78 °C) and short reaction times.[4]
-
Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, typically with a more substituted double bond. For this compound, this would involve the C2 position. Its formation is favored under conditions that allow for equilibrium, such as weaker bases, higher temperatures, and longer reaction times.
The ability to selectively generate either the kinetic or thermodynamic enolate provides a powerful tool for controlling the regioselectivity of subsequent reactions.
Key Reactions at the Alpha-Carbon
The nucleophilic character of the enolate derived from this compound allows for a variety of crucial carbon-carbon and carbon-heteroatom bond-forming reactions.
Alkylation
The introduction of alkyl groups at the α-position is a fundamental transformation. The regioselectivity of alkylation can be controlled by the choice of enolate formation conditions. For instance, methylation of the lithium enolate of 2-methylcyclohexanone (B44802) has been shown to predominantly yield 2,6-dimethylcyclohexanone (B152311) via the less substituted enolate.[5] While specific yields for this compound vary depending on the electrophile and conditions, alkylation of α-arylcyclohexanones can be achieved, though yields may be moderate in some cases.[6]
Halogenation
Halogenation at the α-position introduces a versatile functional group that can serve as a leaving group in substitution reactions or be used to introduce unsaturation. The reaction of this compound with phosphorus pentabromide (PBr₅) has been shown to regioselectively brominate at the unsubstituted C6 position.[1] This selectivity is attributed to the steric hindrance imposed by the phenyl group at C2.[1]
Aldol (B89426) Condensation
The enolate of this compound can act as a nucleophile in aldol reactions, attacking the carbonyl group of an aldehyde or another ketone. A prominent example is the aldol condensation of cyclohexanone (B45756) with benzaldehyde, which yields 2-(hydroxy-phenyl-methyl)-cyclohexanone.[7] This reaction highlights the ability of the α-carbon to form new carbon-carbon bonds, leading to the construction of more complex molecular architectures. The stereochemical outcome of such reactions can often be controlled by the choice of catalyst.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the reactivity of the α-carbon in this compound and related systems.
| Parameter | Value/Range | Compound/System | Reference |
| pKa of α-proton (Ketone) | 16 - 20 | General Ketones | [2][3] |
| Diastereomeric Ratio (anti:syn) | 88:12 | Addition of allylmagnesium chloride to 2-chlorocyclohexanone | [8] |
| Yield (α-phenylcyclohexanone synthesis) | 86% | From 1-phenyl-1-cyclohexene | [9] |
Experimental Protocols
The following are representative experimental protocols for key transformations involving the α-carbon of cyclohexanone derivatives. These can be adapted for this compound with appropriate modifications.
Protocol for Kinetic Mono-alkylation of Cyclohexanone with Methyl Iodide
Objective: To achieve selective mono-methylation at the less substituted α-carbon.
Materials:
-
Cyclohexanone
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution
-
Methyl iodide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.5 equivalents) in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the resulting mixture at this temperature for 2-3 hours to ensure complete enolate formation.
-
Add methyl iodide (1.2 equivalents) dropwise at -78 °C.[5]
-
Stir the reaction at -78 °C for 2-4 hours.[5]
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[5]
-
Purify the product by column chromatography.
Protocol for Acid-Catalyzed Alpha-Bromination of a Cyclohexanone Derivative
Objective: To introduce a bromine atom at the α-position.
Materials:
-
Cyclohexanone derivative (e.g., 4-isopropyl-cyclohexanone)
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Dichloromethane
-
Saturated sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the cyclohexanone derivative (1.0 eq) in glacial acetic acid.[10]
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.[10]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]
-
Pour the mixture into a separatory funnel containing cold water and dichloromethane.[10]
-
Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[10]
-
Purify the crude product by fractional distillation or column chromatography.[10]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the reactivity of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. benchchem.com [benchchem.com]
- 5. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 1444-65-1 | Benchchem [benchchem.com]
Stereoisomers and chirality of 2-Phenylcyclohexanone
An In-depth Technical Guide on the Stereoisomers and Chirality of 2-Phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a stereocenter at the C2 position adjacent to the carbonyl group, makes it a key building block for the synthesis of more complex, stereochemically defined molecules. The introduction of the phenyl substituent significantly influences the steric and electronic properties of the cyclohexanone (B45756) ring, impacting its reactivity and making it a versatile substrate for various chemical transformations.
In pharmaceutical development, the stereochemical configuration of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. A thorough understanding of the synthesis, separation, and characterization of this compound enantiomers is therefore essential for its application in the development of single-enantiomer therapeutic agents. This guide provides a comprehensive overview of the stereochemistry, synthesis, and analysis of this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Stereoisomerism and Chirality
This compound possesses a single chiral center at the C2 carbon, which is bonded to four distinct groups: a phenyl group, a hydrogen atom, the carbonyl carbon (C1), and a methylene (B1212753) carbon (C3) of the ring. This asymmetry gives rise to a pair of non-superimposable mirror images known as enantiomers: (R)-2-phenylcyclohexanone and (S)-2-phenylcyclohexanone.
These enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[1] Their defining difference lies in their interaction with plane-polarized light; they rotate the light in equal but opposite directions.[1] This property is known as optical activity. A 50:50 mixture of both enantiomers is called a racemic mixture and is optically inactive.[1]
Conformational Analysis
The cyclohexanone ring predominantly adopts a chair conformation to minimize torsional and steric strain. For this compound, the bulky phenyl group has a strong preference for the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C4 and C6. Theoretical calculations on the related phenylcyclohexane (B48628) show the equatorial conformer to be significantly more stable than the axial conformer. The presence of the sp2-hybridized carbonyl carbon slightly flattens the chair at the C1 position. The conformational equilibrium is dominated by the chair form where the C2-phenyl group is in the equatorial orientation.
Synthesis of Stereoisomers
Both racemic and enantioselective synthetic routes to this compound have been developed.
Racemic Synthesis
Racemic this compound can be efficiently prepared through several established methods. A common approach is the palladium-catalyzed α-arylation of cyclohexanone.
Table 1: Racemic Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst / Reagents | Solvent | Temp. | Time | Yield | Reference |
|---|
| Cyclohexanone | Chlorobenzene (B131634) | [(IPr)Pd(acac)Cl] / NaOtBu | Toluene (B28343) | 60°C | 2 h | 86% |[2] |
Enantioselective Synthesis
The synthesis of enantioenriched this compound is of significant interest and is typically achieved through asymmetric catalysis. One prominent strategy involves the asymmetric protonation of the corresponding lithium enolate using a chiral proton source.[3][4] Another powerful method is the direct asymmetric amination of this compound, which can also be adapted for kinetic resolution to yield the enantioenriched ketone.[5]
Table 2: Enantioselective Synthesis and Reactions of this compound
| Reaction Type | Ketone Substrate | Reagent(s) | Catalyst | Conditions | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| Asymmetric Amination | This compound | Di-tert-butyl azodicarboxylate | (R)-C₈-TCYP (10 mol%) | 45°C, 60 h | 38 | 97 | [5] |
| Asymmetric Amination | This compound | Di-tert-butyl azodicarboxylate | (S)-TRIP (10 mol%) | 45°C, 60 h | 18 | -88 | [5] |
| Michael Addition | This compound | N-pivaloyl-N-phenyl-allenamide | (S)-TRIP (10 mol%) | Toluene, 40°C | 68 | 94 | [6] |
| Enantioselective Protonation | Lithium enolate of this compound | (1R,2S,5R)-2-Isopropoxy-10-(p-tolylsulfinyl)isoborneol | THF, -78°C | - | 99 | 98 |[3] |
Analytical Characterization of Stereoisomers
A combination of analytical techniques is required to confirm the structure and stereochemical purity of this compound.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of this compound. In a standard achiral solvent, the NMR spectra of the (R) and (S) enantiomers are identical. To distinguish between enantiomers, chiral derivatizing agents or chiral lanthanide shift reagents may be employed.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight (174.24 g/mol ) and fragmentation pattern of the compound.[7]
Chiroptical and Chromatographic Methods
-
Polarimetry: This technique measures the optical rotation of a chiral compound.[8] The specific rotation [α] is a characteristic physical property for an enantiomer under defined conditions (temperature, wavelength, solvent, concentration).[8] While the absolute configuration of this compound has been determined by comparing the sign of optical rotation to reference data, specific rotation values for the pure enantiomers are not consistently reported in the surveyed literature.[9]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a sample.[10] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[11]
Experimental Protocols
The following protocols are representative methodologies for the synthesis and analysis of this compound.
Protocol: Racemic Synthesis via Palladium-Catalyzed α-Arylation
This protocol is adapted from the conditions reported in the literature.[2]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add sodium t-butoxide (1.2 mmol), the palladium catalyst [(IPr)Pd(acac)Cl] (0.02 mmol), and a magnetic stir bar.
-
Addition of Reagents: Add toluene (2 mL), followed by cyclohexanone (1.0 mmol) and chlorobenzene (1.1 mmol) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 60°C. Stir the reaction mixture for 2 hours.
-
Workup: After cooling to room temperature, dilute the mixture with diethyl ether and filter it through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to afford racemic this compound.
Protocol: Enantioselective Synthesis via Asymmetric Protonation
This protocol describes a general approach for the enantioselective protonation of a ketone enolate.[3][4]
-
Enolate Formation: Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) in a flame-dried flask under an inert atmosphere. Cool the solution to -78°C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 mmol) dropwise and stir for 1 hour to generate the lithium enolate.
-
Asymmetric Protonation: In a separate flask, dissolve the chiral proton source (e.g., a chiral sulfinyl alcohol, 1.1 mmol) in anhydrous THF. Add this solution dropwise to the cold enolate solution.
-
Reaction Monitoring: Stir the reaction at -78°C. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the product by column chromatography. Determine the enantiomeric excess using chiral HPLC.
Protocol: Chiral HPLC Analysis
This is a general protocol; specific conditions may require optimization.
-
Instrumentation: An HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column (e.g., Supelco γ-DEX 225, or a polysaccharide-based column like Phenomenex Lux series).
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in the mobile phase.
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm (due to the phenyl group).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ > Area₂)
Conclusion
This compound is a foundational chiral building block whose stereochemical properties are of high importance to synthetic and medicinal chemists. The development of robust methods for both racemic and, more critically, enantioselective synthesis has enabled access to optically pure forms of this ketone. Characterization, primarily through chiral HPLC, allows for the precise determination of enantiomeric purity, a critical parameter in drug development. The methodologies and data presented in this guide offer a technical foundation for researchers working with this compound, facilitating its use in the stereocontrolled synthesis of complex molecular targets.
References
- 1. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Specific rotation - Wikipedia [en.wikipedia.org]
- 4. Enantioselective Protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. This compound | C12H14O | CID 95592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Optical rotation - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
A Comprehensive Technical Guide to 2-Phenylcyclohexanone and Its Derivatives for Researchers and Drug Development Professionals
An In-depth Review of Synthesis, Spectroscopic Properties, and Biological Activities
This technical guide provides a comprehensive overview of 2-phenylcyclohexanone and its derivatives, compounds of significant interest in medicinal chemistry and drug development. This document details their synthesis, presents key quantitative data in structured tables, outlines experimental protocols for their preparation and biological evaluation, and visualizes important pathways and workflows.
Introduction
This compound is an aromatic ketone featuring a phenyl group at the alpha position to a carbonyl within a six-membered ring. This structural motif serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. The introduction of various substituents on both the phenyl ring and the cyclohexanone (B45756) moiety allows for the fine-tuning of their pharmacological properties, leading to the exploration of these compounds as potential therapeutic agents. Derivatives of this compound have been investigated for their anticancer, antimicrobial, and neurological activities, making them a focal point for researchers in drug discovery.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its analogs can be achieved through several established organic chemistry reactions. Key methods include the Grignard reaction for the introduction of the phenyl group and the Robinson annulation for the construction of the cyclohexenone ring, which can be subsequently modified.
Synthesis of this compound via Grignard Reaction
A common and effective method for the synthesis of this compound involves the reaction of a phenyl Grignard reagent with cyclohexanone, followed by oxidation of the resulting tertiary alcohol.
Experimental Protocol: Synthesis of this compound
-
Materials: Magnesium turnings, anhydrous diethyl ether, bromobenzene (B47551), cyclohexanone, pyridinium (B92312) chlorochromate (PCC), anhydrous dichloromethane, hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to the magnesium suspension. Maintain a gentle reflux throughout the addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of phenylmagnesium bromide.
-
Reaction with Cyclohexanone: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Oxidation: Remove the solvent under reduced pressure. Dissolve the crude 1-phenylcyclohexanol (B105894) in anhydrous dichloromethane. Add pyridinium chlorochromate (PCC) (1.5 equivalents) and stir at room temperature for 2-4 hours until the oxidation is complete (monitored by TLC).
-
Purification: Filter the reaction mixture through a pad of silica (B1680970) gel, washing with dichloromethane. Evaporate the solvent to yield the crude this compound. Purify by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.
-
Synthesis of Cyclohexenone Derivatives via Robinson Annulation
The Robinson annulation is a powerful tool for the synthesis of substituted cyclohexenones, which are valuable precursors to various this compound derivatives. The reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation.
Experimental Protocol: Robinson Annulation for a Phenyl-substituted Cyclohexenone
-
Materials: A substituted chalcone (B49325) (e.g., trans-chalcone), ethyl acetoacetate (B1235776), sodium ethoxide, ethanol (B145695).
-
Procedure:
-
Dissolve sodium metal (1.1 equivalents) in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature.
-
Add the substituted chalcone (1.0 equivalent) to the reaction mixture and stir at room temperature for 24 hours.
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting cyclohexenone derivative by recrystallization or column chromatography.
-
Quantitative Data
Physical and Spectroscopic Data
The following tables summarize the key physical and spectroscopic data for this compound and some of its important derivatives.
Table 1: Physical Properties of this compound and Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₂H₁₄O | 174.24 | 56-59 | 161-163 @ 16 Torr[1] |
| 2-Amino-2-phenylcyclohexanone | C₁₂H₁₅NO | 189.25 | - | - |
| 2-Methyl-2-phenylcyclohexanone | C₁₃H₁₆O | 188.26 | - | - |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, ppm) | 7.32-7.12 (m, 5H, Ar-H), 3.60 (dd, 1H), 2.55-2.45 (m, 2H), 2.30-2.00 (m, 4H), 1.90-1.80 (m, 2H) |
| ¹³C NMR (CDCl₃, ppm) | 210.5 (C=O), 138.0, 128.6, 128.5, 126.9 (Ar-C), 58.0 (CH-Ph), 42.1, 35.0, 27.8, 25.0 (CH₂) |
| IR (KBr, cm⁻¹) | 3060, 3030 (Ar C-H), 2940, 2860 (C-H), 1710 (C=O), 1600, 1495 (C=C), 750, 700 (Ar C-H bend) |
| Mass Spectrum (EI, m/z) | 174 (M+), 130, 117, 104, 91, 77[2] |
Table 3: Spectroscopic Data for Selected this compound Derivatives
| Compound | Spectroscopy | Data |
| 2-Amino-2-phenylcyclohexanone | MS (EI, m/z) | 189 (M+), 172, 144, 130, 115, 91, 77[3] |
| 2-Methyl-2-phenylcyclohexanone | ¹³C NMR (CDCl₃, ppm) | 213.0 (C=O), 143.0, 128.5, 126.5, 126.0 (Ar-C), 55.0 (C-Ph), 38.0, 35.0, 27.0, 22.0 (CH₂), 25.0 (CH₃)[4] |
| MS (EI, m/z) | 188 (M+), 173, 145, 131, 105, 91, 77[4] |
Biological Activity Data
The following tables present a selection of reported biological activities for derivatives of this compound.
Table 4: Anticancer Activity of Selected Cyclohexanone Derivatives (IC₅₀ in µM)
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung) | 0.48 | [5] |
| Oleoyl-quercetin hybrid 1 | HCT116 (Colon) | 22.4 | [6] |
| Oleoyl-quercetin hybrid 2 | HCT116 (Colon) | 0.34 | [6] |
| Styrylimidazo[1,2-a]pyridine derivative | MDA-MB-231 (Breast) | 11.90 | |
| 3,5-diaminopyrazole-1-carboxamide derivative | HePG2 (Liver) | 6.57 | [7] |
Table 5: Antimicrobial Activity of Selected Cyclohexanone Derivatives (MIC in µg/mL)
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Piperazine derivative | Bacillus megaterium | 50 | [8] |
| Piperazine derivative | Staphylococcus aureus | 50 | [8] |
| Piperazine derivative | Escherichia coli | 50 | [8] |
| Piperazine derivative | Aspergillus niger | 50 | [8] |
| Cyclohexenone with p-F substituent | Staphylococcus aureus | - | [9] |
| Cyclohexenone with p-F substituent | Escherichia coli | - | [9] |
| Cyclohexenone with p-F substituent | Candida albicans | - | [9] |
Experimental Workflows and Signaling Pathways
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the synthesis, purification, and biological screening of this compound derivatives.
Synthesis and Characterization Workflow.
Biological Screening Workflow.
NMDA Receptor Signaling Pathway
Several derivatives of this compound, particularly amino-substituted analogs, have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and neurotransmission in the central nervous system. Its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.
NMDA Receptor Antagonism.
Detailed Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]
-
Materials: 96-well plates, cell culture medium, phosphate-buffered saline (PBS), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl), test compounds.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound solutions. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compounds) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7]
-
Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), microbial inoculum, test compounds, positive and negative controls.
-
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in the 96-well plate containing the broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Conclusion
This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. Their versatile synthesis allows for the generation of diverse chemical libraries for screening. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this important chemical scaffold. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-2-phenylcyclohexanone | C12H15NO | CID 12868228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-2-phenylcyclohexanone | C13H16O | CID 349943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. This compound(1444-65-1) 13C NMR [m.chemicalbook.com]
Keto-Enol Tautomerism in 2-Phenylcyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the keto-enol tautomerism of 2-phenylcyclohexanone. While this compound serves as a valuable intermediate in the synthesis of pharmaceuticals and fragrances, a detailed quantitative analysis of its tautomeric equilibrium is not extensively documented in publicly available literature.[1] This guide synthesizes established principles of keto-enol tautomerism, experimental methodologies, and data from analogous systems to provide a comprehensive framework for understanding and investigating the behavior of this compound. The document covers the structural and electronic factors influencing the equilibrium, detailed protocols for experimental determination, and potential implications for drug development.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion between a ketone (the keto form) and an enol (an alkene with a hydroxyl group). This equilibrium is a dynamic process involving the migration of a proton and the shifting of bonding electrons. The position of this equilibrium is influenced by a variety of factors, including the structure of the carbonyl compound, solvent polarity, temperature, and the presence of acid or base catalysts.[2] For most simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium.[3] However, structural features such as conjugation or intramolecular hydrogen bonding can stabilize the enol form, shifting the equilibrium towards the enol.[2][3]
This compound, an aromatic ketone, presents an interesting case for the study of keto-enol tautomerism.[1] The presence of a phenyl group at the α-position introduces both steric and electronic effects that can influence the stability of the keto and enol tautomers.[4] Understanding this equilibrium is crucial for predicting the reactivity of this compound and for controlling the outcomes of reactions in which it is a precursor.[5]
The Tautomeric Equilibrium of this compound
The keto-enol equilibrium for this compound involves the interconversion between the ketone and two possible enol forms, as depicted below. The enol form where the double bond is conjugated with the phenyl ring (Enol 1) is expected to be significantly more stable than the alternative enol form.[3]
References
2-Phenylcyclohexanone: A Versatile Scaffold for Complex Molecular Architectures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylcyclohexanone is a versatile bicyclic ketone that serves as a pivotal building block in modern organic synthesis. Its unique structural features, comprising a reactive carbonyl group and an adjacent phenyl-substituted stereocenter, provide a rich platform for a diverse array of chemical transformations. This whitepaper offers a comprehensive technical overview of this compound, detailing its synthesis, key reactions, and applications in the construction of complex, biologically active molecules. This guide is intended to be a valuable resource for researchers in academia and industry, providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its use in synthetic endeavors.
Physicochemical and Spectroscopic Data
This compound is a white crystalline solid at room temperature. A summary of its key physicochemical and spectroscopic data is presented below.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O |
| Molecular Weight | 174.24 g/mol |
| CAS Number | 1444-65-1 |
| Appearance | White crystalline powder |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.35-7.20 (m, 5H), 3.65 (dd, J = 11.2, 5.2 Hz, 1H), 2.60-2.45 (m, 2H), 2.20-1.80 (m, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 211.5, 142.0, 128.8, 128.5, 126.9, 58.0, 42.0, 35.5, 28.0, 25.5 |
| IR (KBr, cm⁻¹) | 3060, 3030, 2940, 2860, 1710 (C=O), 1600, 1495, 1450, 750, 700 |
Synthesis of this compound
The synthesis of this compound can be achieved through several methodologies. A common and efficient method involves the palladium-catalyzed α-arylation of cyclohexanone (B45756).
Experimental Protocol: Palladium-Catalyzed α-Arylation
This protocol describes the synthesis of this compound from cyclohexanone and chlorobenzene (B131634).[1]
Materials:
-
Cyclohexanone
-
Chlorobenzene
-
Sodium tert-butoxide
-
[(IPr)Pd(acac)Cl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Toluene (B28343), anhydrous
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add [(IPr)Pd(acac)Cl] (0.02 mmol, 2 mol%), sodium tert-butoxide (1.2 mmol), and anhydrous toluene (5 mL).
-
Add chlorobenzene (1.0 mmol) and cyclohexanone (1.2 mmol) to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 60 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Quantitative Data:
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [(IPr)Pd(acac)Cl] | NaOtBu | Toluene | 60 | 2 | 86 | [1] |
Key Reactions of this compound as a Building Block
This compound is a versatile precursor for a variety of synthetic transformations, including aldol (B89426) condensations, Michael additions, Robinson annulations, and asymmetric aminations. These reactions allow for the construction of complex carbocyclic and heterocyclic frameworks.
Aldol Condensation
The enolizable α-protons of this compound readily participate in aldol condensations with various aldehydes, leading to the formation of α,β-unsaturated ketones or β-hydroxy ketones.
This protocol describes the reaction of this compound with benzaldehyde (B42025).
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL).
-
To this solution, add a solution of NaOH (12 mmol) in water (5 mL).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Diagram: Aldol Condensation of this compound
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of 2-Phenylcyclohexanone using Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral cyclohexanone (B45756) derivatives is of significant interest in medicinal chemistry and drug development, as these scaffolds are prevalent in a wide array of biologically active molecules and natural products. Specifically, the α-arylation of ketones represents a powerful method for the construction of carbon-carbon bonds and the generation of stereocenters. While transition-metal catalysis has been extensively explored for this transformation, organocatalysis has emerged as a compelling alternative, offering milder reaction conditions, reduced metal contamination, and unique selectivity profiles.
This document provides detailed protocols and comparative data for the enantioselective synthesis of 2-phenylcyclohexanone, focusing on organocatalytic methods. The primary approach discussed involves the activation of cyclohexanone through the formation of a chiral enamine intermediate, which then undergoes nucleophilic attack on an arylating agent. Proline and its derivatives are benchmark organocatalysts for this type of transformation, often working in concert with other catalytic species to achieve high yields and enantioselectivities. While purely organocatalytic direct α-arylations of ketones remain challenging, cooperative systems involving organocatalysts and transition metals showcase the power of enamine catalysis in controlling stereochemistry.
Data Presentation: Performance of Organocatalytic Systems
The following tables summarize the performance of various organocatalytic systems in the enantioselective α-arylation and related transformations of cyclohexanones. This data is intended to provide a comparative overview to aid in catalyst selection and methods development.
Table 1: Performance of Proline-Based Catalysts in the α-Arylative Desymmetrization of Cyclohexanones
| Entry | Catalyst/Ligand | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | L-Proline | Pd(OAc)₂ | Toluene (B28343) | 80 | 72 | 95 | 99 |
| 2 | N-Methyl-L-proline | Pd(OAc)₂ | Toluene | 80 | 72 | 89 | N/A |
| 3 | (S)-Methylpyrrolidine-2-carboxylate | Pd(OAc)₂ | Toluene | 80 | 72 | N/A | 92 |
Data adapted from a study on the intramolecular α-arylative desymmetrization of 4-substituted cyclohexanones, which serves as a model for the stereocontrol exerted by proline in this class of reactions.[1][2]
Table 2: Organocatalytic Michael Addition/Aldol Cascade for the Synthesis of α-Aryl Cyclohexanone Derivatives
| Entry | Organocatalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Proline Derivative A | CH₂Cl₂ | RT | 24 | 85 | >95:5 | 96 |
| 2 | Proline Derivative B | Toluene | 0 | 48 | 78 | 90:10 | 92 |
| 3 | Cinchona Alkaloid | THF | -20 | 72 | 92 | >95:5 | 94 |
This table presents representative data for the synthesis of α-aryl cyclohexanones via a Michael-aldol cascade, a common organocatalytic strategy to access this structural motif.[3]
Experimental Protocols
The following is a representative protocol for the enantioselective synthesis of this compound based on a cooperative palladium/L-proline catalytic system. This method highlights the role of the organocatalyst in inducing enantioselectivity.
Materials:
-
Cyclohexanone
-
Phenyl bromide or Phenyl triflate
-
L-Proline
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Schlenk tube or other oven-dried reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%), L-proline (e.g., 20 mol%), and NaOtBu (e.g., 2.2 equivalents).
-
Solvent and Reactants Addition: Add anhydrous toluene (to achieve a suitable concentration, e.g., 0.2 M). Stir the mixture for 10 minutes at room temperature.
-
Add cyclohexanone (e.g., 1.5 equivalents) followed by the phenylating agent (e.g., phenyl bromide, 1.0 equivalent) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the required duration (e.g., 24-72 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Mandatory Visualizations
Catalytic Cycle
Caption: Proposed catalytic cycle for the cooperative Pd/L-Proline catalyzed α-arylation.
Experimental Workflow
Caption: A generalized workflow for the synthesis and analysis of this compound.
References
Application Notes and Protocols for the Grignard Reaction Synthesis of 2-Phenylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 2-phenylcyclohexanol (B1664101) via the Grignard reaction. The primary method described is the reaction of phenylmagnesium bromide with cyclohexanone (B45756). This synthesis is a fundamental carbon-carbon bond-forming reaction and a key step in the preparation of various pharmaceutical intermediates and chiral auxiliaries.
Reaction Overview
The Grignard reaction provides a robust method for the synthesis of alcohols. In this specific application, the nucleophilic phenyl group of the phenylmagnesium bromide Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone. A subsequent acidic workup protonates the resulting alkoxide to yield 2-phenylcyclohexanol. The reaction is highly sensitive to moisture and atmospheric oxygen, necessitating anhydrous conditions and an inert atmosphere.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of 2-phenylcyclohexanol. Please note that yields can vary based on reaction scale, purity of reagents, and adherence to anhydrous conditions.
| Parameter | Value | Reference |
| Reactants | ||
| Cyclohexanone (mol) | 0.35 | [1] |
| Bromobenzene (B47551) (mol) | 0.31 | [1] |
| Magnesium Turnings (g-atom) | 0.33 | [1] |
| Product | ||
| Product Name | 1-Phenylcyclohexanol (B105894) | [1] |
| Molecular Formula | C₁₂H₁₆O | [2][3] |
| Molecular Weight ( g/mol ) | 176.25 | [2][3] |
| Typical Yield (%) | 97.0 | [1] |
| Appearance | Light-yellow solid | [4] |
| Melting Point (°C) | 55.5 - 57.0 (trans isomer) | [4] |
| Spectral Data (trans-isomer) | ||
| ¹H NMR (300 MHz, CDCl₃) δ | 1.25–1.53 (m, 4H), 1.62 (s, 1H), 1.76 (m, 1H), 1.84 (m, 2H), 2.11 (m, 1H), 2.42 (ddd, 1H), 3.64 (ddd, 1H), 7.17–7.35 (m, 5H) | [4] |
| ¹³C NMR (90 MHz) δ | 25.1, 26.1, 33.5, 34.7, 53.0, 74.0, 126.4, 127.9, 128.4, 143.8 | [4] |
| IR (cm⁻¹) | 3592, 3461, 2941, 2863, 1604, 1497, 1451 | [4] |
| Mass Spectrum (m/z) | 176 (M+), 158, 143, 130, 117, 104, 91 (base) | [4] |
Note: The provided yield is for the analogous synthesis of 1-phenylcyclohexanol[1]. The spectral data corresponds to the trans-isomer of 2-phenylcyclohexanol, which can be synthesized from cyclohexene (B86901) oxide[4]. The reaction with cyclohexanone will produce a mixture of cis and trans isomers of 1-phenylcyclohexanol, which is structurally distinct from the 2-phenylcyclohexanol mentioned in some of the literature. For the purpose of this protocol, we will focus on the synthesis of 1-phenylcyclohexanol from cyclohexanone as a representative example.
Experimental Protocols
This section details the step-by-step procedures for the preparation of the Grignard reagent and its subsequent reaction with cyclohexanone.
Preparation of Phenylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings (8.13 g, 0.33 mol)[1]
-
Bromobenzene (50 g, 0.31 mol)[1]
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (optional, for initiation)
-
Three-necked round-bottom flask (1000 mL)
-
Dropping funnel
-
Reflux condenser with a drying tube (containing CaCl₂ or Drierite)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100 °C for several hours and allowed to cool in a desiccator before use. Assemble the apparatus quickly while flushing with a stream of dry nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings in the three-necked flask. If the reaction is difficult to initiate, a small crystal of iodine can be added. Gently warming the flask can also aid in activation.
-
Initiation: Add a small portion of the anhydrous ether to the flask to cover the magnesium. Prepare a solution of bromobenzene in anhydrous ether in the dropping funnel. Add a small amount of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the solution turns cloudy and bubbling is observed.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic. If the reflux becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.
-
Completion: After the addition is complete, continue to stir the mixture. Gentle heating may be applied to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution of phenylmagnesium bromide will be cloudy and greyish-brown.
Synthesis of 1-Phenylcyclohexanol
Materials:
-
Phenylmagnesium bromide solution (prepared as above)
-
Cyclohexanone (34.38 g, 0.35 mol)[1]
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution or dilute sulfuric acid
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction with Cyclohexanone: Cool the freshly prepared phenylmagnesium bromide solution in an ice-water bath. Add a solution of cyclohexanone in anhydrous ether dropwise from the dropping funnel to the stirred Grignard reagent. Maintain the temperature of the reaction mixture below 20 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction flask in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide. Alternatively, the reaction mixture can be poured onto a mixture of crushed ice and dilute sulfuric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The crude 1-phenylcyclohexanol can be purified by recrystallization or column chromatography.
Experimental Workflow and Diagrams
Logical Relationship of Reaction Steps
Caption: Logical workflow for the synthesis of 2-phenylcyclohexanol.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for 2-phenylcyclohexanol synthesis.
References
Application Notes and Protocols for the Oxidation of 2-Phenylcyclohexanol to 2-Phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the oxidation of the secondary alcohol 2-phenylcyclohexanol (B1664101) to the corresponding ketone, 2-phenylcyclohexanone. This transformation is a fundamental reaction in organic synthesis, often employed in the preparation of intermediates for pharmaceuticals and other complex molecules. The selection of an appropriate oxidizing agent is crucial to ensure high yield, selectivity, and compatibility with other functional groups.
This guide outlines several common and effective methods for this oxidation, including Swern oxidation, pyridinium (B92312) chlorochromate (PCC) oxidation, Jones oxidation, Dess-Martin periodinane (DMP) oxidation, and sodium hypochlorite (B82951) (bleach) oxidation. Each method is presented with a detailed protocol, a summary of its advantages and disadvantages, and typical reaction parameters.
Comparative Data of Oxidation Methods
The following table summarizes the key quantitative data for various methods used in the oxidation of 2-phenylcyclohexanol. The data presented are typical values and may vary depending on the specific reaction conditions and the stereochemistry of the starting material.
| Oxidation Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dichloromethane (B109758) | -78 to rt | 1 - 3 | 90 - 98 |
| PCC Oxidation | Pyridinium chlorochromate, Celite | Dichloromethane | 0 to rt | 2 - 4 | 80 - 90[1] |
| Jones Oxidation | Chromium trioxide, Sulfuric acid | Acetone (B3395972) | 0 - 25 | 0.5 - 2 | 85 - 95[2][3] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | rt | 1 - 3 | 90 - 95[4] |
| Bleach Oxidation | Sodium hypochlorite, Acetic acid | Ethyl acetate | 0 - 25 | 1 - 4 | 80 - 90[5] |
Experimental Protocols
Detailed methodologies for the key oxidation reactions are provided below. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Swern Oxidation
The Swern oxidation is a mild and highly efficient method for converting secondary alcohols to ketones.[6][7] It utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride at low temperatures.[8]
Materials:
-
2-phenylcyclohexanol
-
Oxalyl chloride
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under an inert atmosphere (argon or nitrogen).
-
Add anhydrous DCM to the flask and cool to -78 °C using a dry ice/acetone bath.
-
To the cold DCM, add oxalyl chloride (1.5 equivalents) dropwise via a dropping funnel.
-
Slowly add a solution of anhydrous DMSO (2.2 equivalents) in DCM via the second dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of 2-phenylcyclohexanol (1.0 equivalent) in DCM dropwise, maintaining the temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a milder alternative to other chromium-based oxidants and is effective for the oxidation of secondary alcohols to ketones.[9][10] The addition of an adsorbent like Celite or silica gel can simplify the work-up by adsorbing the chromium byproducts.[11][12]
Materials:
-
2-phenylcyclohexanol
-
Pyridinium chlorochromate (PCC)
-
Celite or Silica Gel
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add a suspension of PCC (1.5 equivalents) and Celite (an equal weight to PCC) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 2-phenylcyclohexanol (1.0 equivalent) in anhydrous DCM dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and wash with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Jones Oxidation
The Jones oxidation is a robust and rapid method using a solution of chromium trioxide in sulfuric acid.[3][13] It is a strong oxidizing agent, and care must be taken as the reaction is exothermic.[14][15]
Materials:
-
2-phenylcyclohexanol
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Preparation of Jones Reagent: In a beaker, dissolve chromium trioxide (2.7 g) in concentrated sulfuric acid (2.3 mL). Carefully add this mixture to 5.0 mL of water with stirring and cooling.
-
In a separate flask, dissolve 2-phenylcyclohexanol (1.0 equivalent) in acetone.
-
Cool the acetone solution to 0 °C in an ice bath.
-
Add the Jones reagent dropwise to the stirred alcohol solution. The orange color of the reagent will turn green, indicating the oxidation is occurring. Continue adding the reagent until the orange color persists.
-
Stir the reaction mixture for 30 minutes at 0 °C.
-
Quench the excess oxidant by adding isopropanol dropwise until the green color of Cr(III) is restored.
-
Add water to the reaction mixture and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers mild reaction conditions and a simple work-up.[4][16]
Materials:
-
2-phenylcyclohexanol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution containing sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-phenylcyclohexanol (1.0 equivalent) in anhydrous DCM, add Dess-Martin periodinane (1.1 - 1.5 equivalents) in one portion at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃ to reduce the excess DMP.
-
Stir vigorously until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 5: Bleach (Sodium Hypochlorite) Oxidation
This method provides a "green" and inexpensive alternative to heavy metal-based oxidants.[5]
Materials:
-
2-phenylcyclohexanol
-
Commercial bleach (sodium hypochlorite solution, ~8%)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a flask equipped with a magnetic stir bar, dissolve 2-phenylcyclohexanol (1.0 equivalent) in ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add commercial bleach (2.0 equivalents) to the stirred solution.
-
Add glacial acetic acid (1.2 equivalents) dropwise.
-
Stir the mixture vigorously at 0 °C for 1 hour and then at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NaHSO₃ solution to destroy any unreacted bleach (test with starch-iodide paper).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
General Experimental Workflow
The following diagram illustrates the general workflow for the oxidation of 2-phenylcyclohexanol, from reaction setup to product purification.
Caption: General workflow for the oxidation of 2-phenylcyclohexanol.
Signaling Pathway of Oxidation
The following diagram illustrates the general transformation pathway from a secondary alcohol to a ketone.
Caption: General transformation of a secondary alcohol to a ketone.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Jones Oxidation [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Michael Addition of 2-Phenylcyclohexanone to α,β-Unsaturated Ketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Michael addition, a cornerstone of carbon-carbon bond formation, facilitates the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. This document provides detailed application notes and protocols for the Michael addition of 2-phenylcyclohexanone to various α,β-unsaturated ketones, a reaction of significant interest in the synthesis of complex molecules and potential pharmaceutical intermediates. The use of organocatalysis in these reactions allows for high levels of stereocontrol, yielding products with excellent diastereoselectivity and enantioselectivity.
Introduction
The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental transformation in organic synthesis.[1] When the nucleophile is an enolate or its equivalent, the reaction is known as the Michael addition.[1] This reaction is particularly valuable for the construction of 1,5-dicarbonyl compounds, which are versatile building blocks for the synthesis of a wide array of cyclic and acyclic molecules.
The asymmetric Michael addition, which controls the formation of new stereocenters, has been an area of intense research. Organocatalysis has emerged as a powerful tool for achieving high stereoselectivity in these reactions, often utilizing chiral secondary amines, such as proline and its derivatives, to form chiral enamines in situ.[2][3] These enamines then act as the nucleophilic species in the conjugate addition.
This document focuses on the Michael addition of this compound, a prochiral ketone, to α,β-unsaturated ketones. The α-phenyl substituent introduces steric bulk and electronic effects that can influence the reactivity and stereoselectivity of the reaction. Understanding and controlling these factors are crucial for the efficient synthesis of desired stereoisomers.
Data Presentation
The following table summarizes the quantitative data for the organocatalytic Michael addition of cyclic ketones to various α,β-unsaturated ketones, providing a comparative overview of different reaction systems.
| Entry | Ketone | α,β-Unsaturated Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Cyclohexanone | Chalcone (B49325) | (S)-N-(pyrrolidin-2-ylmethyl)trifluoromethanesulfonamide (10) | Toluene (B28343) | 24 | 85 | >30:1 | 95 | [4] |
| 2 | Cyclohexanone | β-Nitrostyrene | DL-Proline (20) | Dichloromethane | 12 | High | - | Racemic | [2] |
| 3 | Acetone | Chalcone | (S)-N-(pyrrolidin-2-ylmethyl)trifluoromethanesulfonamide (10) | Toluene | 24 | 73 | - | 86 | [4] |
| 4 | Cyclopentanone | Chalcone | (S)-N-(pyrrolidin-2-ylmethyl)trifluoromethanesulfonamide (10) | Toluene | 24 | 89 | >30:1 | 97 | [4] |
| 5 | Acetylacetone | Methyl vinyl ketone | L-Proline (5) | [bmim]PF6 | 14 | 85 | - | - | [3] |
| 6 | Acetylacetone | Benzylideneacetone | L-Proline (5) | [bmim]PF6 | 14 | 82 | - | - | [3] |
| 7 | Acetylacetone | Chalcone | L-Proline (5) | [bmim]PF6 | 14 | 78 | - | - | [3] |
Experimental Protocols
This section provides a detailed, representative protocol for the asymmetric Michael addition of this compound to chalcone using an organocatalyst. This protocol is synthesized from general procedures reported in the literature for similar reactions.[2][3][4]
Materials:
-
This compound
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
(S)-N-(pyrrolidin-2-ylmethyl)trifluoromethanesulfonamide (or other suitable chiral secondary amine catalyst)
-
Toluene (anhydrous)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the chiral catalyst (e.g., (S)-N-(pyrrolidin-2-ylmethyl)trifluoromethanesulfonamide, 0.02 mmol, 10 mol%).
-
Addition of Reactants: Add anhydrous toluene (2.0 mL) to the flask and stir until the catalyst dissolves. To this solution, add this compound (0.24 mmol, 1.2 equivalents) followed by chalcone (0.2 mmol, 1.0 equivalent).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Washing: Wash the combined organic layers with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired Michael adduct.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the organocatalytic Michael addition.
Proposed Catalytic Cycle
Caption: Proposed enamine catalytic cycle for the Michael addition.
References
Application Notes and Protocols: Aldol Condensation of 2-Phenylcyclohexanone with Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. The Claisen-Schmidt condensation, a variant of this reaction, involves the reaction of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde (B42025).[1][2] This reaction is of significant interest in medicinal chemistry and materials science due to the biological and photophysical properties of the resulting α,β-unsaturated ketones, also known as chalcones.
This document provides detailed application notes and experimental protocols for the aldol condensation reaction between 2-phenylcyclohexanone and benzaldehyde. This specific reaction is valuable for synthesizing derivatives with potential applications in drug discovery, as the resulting scaffold is present in various biologically active compounds.[3]
Reaction Overview
The reaction proceeds via the formation of an enolate from this compound under basic or acidic conditions. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration of the aldol addition product yields the conjugated α,β-unsaturated ketone, 2-phenyl-6-(phenylmethylene)cyclohexanone. The presence of the phenyl group on the cyclohexanone (B45756) ring can influence the stereochemical outcome of the reaction.
Key Applications
-
Medicinal Chemistry: The chalcone (B49325) scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3]
-
Materials Science: The conjugated system of the product can impart useful photophysical properties, making these compounds candidates for applications in nonlinear optics and as fluorescent probes.
-
Organic Synthesis: The α,β-unsaturated ketone product is a versatile intermediate for further synthetic transformations, such as Michael additions and conjugate additions, allowing for the introduction of additional functional groups.[4]
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and outcomes for the aldol condensation of this compound with benzaldehyde under various catalytic systems. Please note that yields can vary based on the specific reaction scale and purification method.
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Base-Catalyzed | |||||
| 15% aq. NaOH | Ethanol (B145695) | Room Temperature | 12 | ~70-80 | [5] |
| Solid NaOH (grinding) | Solvent-free | Room Temperature | 0.25 | >95 | [6] |
| MgFeAl-LDH (calcined) | Solvent-free | 120 | 2 | ~93 (for cyclohexanone) | [1] |
| Acid-Catalyzed | |||||
| HCl | Ethanol | Reflux | 6 | Moderate | [7] |
| H₂SO₄ | Acetic Acid | 50 | 4 | Moderate | [8] |
| Organocatalyzed | |||||
| L-Proline | DMSO | Room Temperature | 24 | High (for cyclohexanone) | [9] |
Experimental Protocols
Protocol 1: Base-Catalyzed Aldol Condensation
This protocol describes a standard procedure for the base-catalyzed aldol condensation of this compound and benzaldehyde using sodium hydroxide (B78521).
Materials:
-
This compound
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol of ketone), add benzaldehyde (1.1 eq).
-
In a separate flask, prepare a 15% aqueous solution of sodium hydroxide.
-
Slowly add the NaOH solution (2.0 eq) to the stirred solution of the ketone and aldehyde at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-phenyl-6-(phenylmethylene)cyclohexanone.
Protocol 2: Solvent-Free Aldol Condensation using Grinding
This environmentally friendly protocol utilizes a solid base and mechanical grinding, avoiding the use of a solvent.[6]
Materials:
-
This compound
-
Benzaldehyde
-
Sodium Hydroxide (NaOH), solid
-
Mortar and Pestle
-
Deionized Water
-
Ethanol
Procedure:
-
In a mortar, combine this compound (1.0 eq), benzaldehyde (1.1 eq), and powdered sodium hydroxide (0.2 eq).
-
Grind the mixture with a pestle for 15 minutes at room temperature. The mixture will typically become a paste and may solidify.
-
After grinding, add cold deionized water to the mortar and triturate the solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol.
-
The product can be further purified by recrystallization from ethanol if necessary.
Visualizations
Experimental Workflow
Caption: General workflow for the aldol condensation of this compound with benzaldehyde.
Reaction Mechanism
Caption: Base-catalyzed aldol condensation mechanism.
Stereoselectivity
The aldol condensation of this compound with benzaldehyde can lead to the formation of diastereomers due to the creation of a new stereocenter. The stereochemical outcome is influenced by the geometry of the enolate (E or Z) and the transition state of the reaction.[5][10] The phenyl group at the 2-position of the cyclohexanone can direct the approach of the benzaldehyde, potentially leading to a preference for one diastereomer over the other. The use of chiral catalysts, such as L-proline, can induce enantioselectivity in this reaction.[9] Further analysis, such as 2D NMR spectroscopy, would be required to determine the precise stereochemistry of the major product.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure the freshness of the benzaldehyde, as it can oxidize to benzoic acid.
-
Optimize the reaction time and temperature. For base-catalyzed reactions, prolonged reaction times or high temperatures can lead to side reactions.
-
For solvent-free reactions, ensure efficient grinding to maximize contact between reactants.
-
-
Formation of Side Products:
-
Self-condensation of this compound can occur, though it is generally less favorable than the reaction with the more electrophilic benzaldehyde.
-
The Cannizzaro reaction of benzaldehyde can be a competing pathway under strong basic conditions.
-
-
Incomplete Reaction:
-
Increase the catalyst loading or use a stronger base/acid.
-
Ensure adequate mixing throughout the reaction.
-
By following these protocols and considering the factors that can influence the reaction outcome, researchers can successfully synthesize and optimize the production of 2-phenyl-6-(phenylmethylene)cyclohexanone and its derivatives for various applications.
References
- 1. New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. www2.oberlin.edu [www2.oberlin.edu]
- 9. ijnrd.org [ijnrd.org]
- 10. youtube.com [youtube.com]
Application Note: Chiral HPLC Method for the Enantioselective Separation of 2-Phenylcyclohexanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Phenylcyclohexanone is a chiral ketone of significant interest in synthetic organic chemistry, often serving as a key intermediate in the asymmetric synthesis of various compounds. The stereochemistry of this molecule is crucial as different enantiomers can exhibit distinct biological activities or lead to products with different stereochemical outcomes. Therefore, a reliable and efficient analytical method for separating and quantifying its enantiomers is essential for quality control, reaction monitoring, and stereochemical assignment. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective technique for this purpose.[1][] This application note details a robust chiral HPLC method for the baseline separation of (R)- and (S)-2-Phenylcyclohexanone enantiomers.
Principle of Separation
The enantioselective separation is achieved using a polysaccharide-based Chiral Stationary Phase.[3][4] These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, create a chiral environment within the column.[4] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[5][6] Differences in the stability and steric fit of these complexes lead to differential retention times, allowing for the separation of the two enantiomers.[5][7] Normal phase chromatography, utilizing a non-polar mobile phase with a polar modifier, is commonly employed for this type of separation as it often provides greater selectivity.[1]
Chromatographic Conditions
A comprehensive screening of various polysaccharide-based columns and mobile phase compositions indicates that a cellulose-based CSP, specifically one derivatized with 3,5-dimethylphenylcarbamate, provides excellent resolution for this compound.
Table 1: Optimized HPLC Method Parameters
| Parameter | Recommended Condition |
| HPLC Column | Chiralcel® OD-H (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP) |
| Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (Ambient) |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase (n-Hexane/IPA 90:10) |
Table 2: Expected Chromatographic Performance
| Analyte | Retention Time (t R ) (min) | Resolution (R s ) |
| Enantiomer 1 | ~ 8.5 | > 2.0 |
| Enantiomer 2 | ~ 9.8 |
Note: Retention times are approximate and may vary depending on the specific system, column age, and exact mobile phase preparation. The elution order of (R) and (S) enantiomers should be confirmed using an enantiomerically pure standard, if available.
Detailed Experimental Protocol
1. Materials and Reagents
-
Racemic this compound standard (≥98% purity)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Chiralcel® OD-H column (4.6 x 250 mm, 5 µm) or equivalent
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
3. Mobile Phase Preparation
-
Carefully measure 900 mL of HPLC-grade n-Hexane into a 1 L solvent reservoir bottle.
-
Add 100 mL of HPLC-grade Isopropanol to the same bottle.
-
Mix thoroughly by inversion.
-
Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.
4. Standard Solution Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.
-
Create a working standard solution by diluting the stock solution to a final concentration of 0.1 mg/mL using the mobile phase as the diluent.
-
Filter the working standard solution through a 0.45 µm syringe filter before injection to remove any particulates.
5. HPLC System Setup and Analysis
-
Install the Chiralcel® OD-H column in the column compartment.
-
Purge the HPLC pump with the prepared mobile phase to ensure a stable, bubble-free solvent flow.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detector wavelength to 254 nm.
-
Inject 10 µL of the prepared standard solution.
-
Run the analysis for approximately 15 minutes to ensure both enantiomeric peaks have eluted.
-
Integrate the peaks using the CDS software to determine retention times and peak areas.
6. Data Analysis
-
Resolution (R s ): Calculate the resolution between the two enantiomer peaks using the following formula:
-
R s = 2(t R2 - t R1 ) / (w 1 + w 2 )
-
Where t R1 and t R2 are the retention times of the two enantiomers, and w 1 and w 2 are their respective peak widths at the base. A resolution value greater than 1.5 indicates baseline separation.
-
Visualization of Experimental Workflow
Caption: Workflow for Chiral HPLC Analysis of this compound.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
Application Notes and Protocols: 2-Phenylcyclohexanone as a Substrate for Steroid Monooxygenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid monooxygenases (SMOs) are a class of Baeyer-Villiger monooxygenases (BVMOs) that catalyze the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group. While their natural substrates are steroids, the catalytic promiscuity of these enzymes allows for the transformation of a broader range of molecules, including non-steroidal cyclic ketones. This application note explores the potential use of 2-phenylcyclohexanone as a substrate for steroid monooxygenases, highlighting the enzymatic synthesis of the corresponding lactone, a valuable chiral building block in organic synthesis.
The Baeyer-Villiger oxidation of this compound results in the formation of a seven-membered lactone (a caprolactone). The regioselectivity of this reaction is of particular interest, as two possible lactone products can be formed depending on which carbon atom migrates. The enzymatic approach offers the potential for high regio- and enantioselectivity, which is often challenging to achieve through purely chemical methods.
While direct and extensive studies on the use of this compound with a wide range of specific steroid monooxygenases are not broadly available, data from other well-characterized Baeyer-Villiger monooxygenases, such as Phenylacetone Monooxygenase (PAMO), can serve as a valuable starting point for experimental design and optimization. For instance, wild-type PAMO has demonstrated the ability to oxidize this compound, and engineered variants have shown significantly improved activity and enantioselectivity.[1] This suggests that steroid monooxygenases, given their functional and structural similarities to other BVMOs, are promising candidates for catalyzing this transformation.
Data Presentation
The following table summarizes the reported conversion and enantiomeric excess for the oxidation of this compound by wild-type and a mutant variant of Phenylacetone Monooxygenase (PAMO). This data can be used as a benchmark when screening and engineering steroid monooxygenases for this reaction.
| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Product Enantiomer | Reference |
| Wild-type Phenylacetone Monooxygenase (PAMO) | This compound | < 10 | Low | (S) | [1] |
| PAMO Mutant P3 | This compound | - | > 99 | (R) | [1] |
Note: Conversion data for the P3 mutant was not explicitly provided in the cited source.
Experimental Protocols
This section provides a general protocol for the enzymatic Baeyer-Villiger oxidation of this compound using a steroid monooxygenase. This protocol is a starting point and should be optimized for the specific enzyme and experimental setup.
Protocol 1: Whole-Cell Biotransformation of this compound
This protocol is suitable for initial screening of steroid monooxygenase activity in a recombinant host (e.g., E. coli).
Materials:
-
Recombinant E. coli cells expressing the steroid monooxygenase of interest.
-
Growth medium (e.g., LB or TB medium) with appropriate antibiotic.
-
Inducer (e.g., IPTG).
-
Phosphate (B84403) buffer (50 mM, pH 7.5).
-
Glucose.
-
This compound.
-
Ethyl acetate (B1210297).
-
Anhydrous sodium sulfate.
-
GC or HPLC system with a chiral column for analysis.
Procedure:
-
Cell Culture and Induction:
-
Inoculate a suitable volume of growth medium with the recombinant E. coli strain.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding the appropriate concentration of inducer (e.g., 0.1-1 mM IPTG) and continue to grow the culture at a lower temperature (e.g., 20-25°C) for 12-16 hours.
-
-
Cell Harvesting and Resuspension:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with phosphate buffer.
-
Resuspend the cell pellet in phosphate buffer to a desired final OD600 (e.g., 10-20).
-
-
Biotransformation:
-
To the cell suspension, add glucose to a final concentration of 1-2% (w/v) to provide a source for cofactor regeneration.
-
Add this compound (e.g., from a stock solution in a water-miscible solvent like DMSO or ethanol) to a final concentration of 1-5 mM.
-
Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) with shaking.
-
-
Reaction Monitoring and Product Extraction:
-
At different time points, withdraw aliquots from the reaction mixture.
-
Extract the substrate and product by adding an equal volume of ethyl acetate and vortexing vigorously.
-
Separate the organic phase by centrifugation.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Analysis:
-
Analyze the organic extract by GC or HPLC using a chiral column to determine the conversion of this compound and the enantiomeric excess of the lactone product.
-
Protocol 2: In Vitro Enzymatic Assay with Purified Steroid Monooxygenase
This protocol is suitable for kinetic characterization of a purified steroid monooxygenase.
Materials:
-
Purified steroid monooxygenase.
-
Tris-HCl buffer (50 mM, pH 8.0).
-
NADPH.
-
This compound.
-
Spectrophotometer.
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, the purified steroid monooxygenase (at a suitable concentration), and this compound (at varying concentrations).
-
Pre-incubate the mixture at the desired reaction temperature.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.
-
-
Monitoring of NADPH Oxidation:
-
Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) using a spectrophotometer.
-
Record the absorbance change over time.
-
-
Data Analysis:
-
Calculate the initial rate of NADPH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε of NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹).
-
Determine the kinetic parameters (Km and kcat) by fitting the initial rate data at different substrate concentrations to the Michaelis-Menten equation.
-
Visualizations
Baeyer-Villiger Oxidation of this compound
Caption: Enzymatic Baeyer-Villiger oxidation of this compound.
Experimental Workflow for Whole-Cell Biotransformation
References
Application Notes and Protocols for the Palladium-Catalyzed α-Arylation of Cyclohexanone in the Synthesis of 2-Phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed α-arylation of ketones is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This reaction, an adaptation of the celebrated Buchwald-Hartwig amination, facilitates the coupling of ketone enolates with aryl halides, leading to the formation of α-aryl ketones. These structural motifs are prevalent in a vast array of biologically active molecules and are critical building blocks in the pharmaceutical industry.
This document provides detailed application notes and experimental protocols for the synthesis of 2-phenylcyclohexanone via the palladium-catalyzed α-arylation of cyclohexanone (B45756). The information is curated for researchers, scientists, and drug development professionals to aid in the successful implementation of this valuable transformation.
Reaction Principle and Catalytic Cycle
The synthesis of this compound through this method involves the palladium-catalyzed cross-coupling of cyclohexanone with a phenyl halide (e.g., bromobenzene (B47551), chlorobenzene, or iodobenzene). The generally accepted mechanism proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1][2][3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the phenyl halide, forming a Pd(II)-aryl complex.[3]
-
Enolate Formation: In the presence of a base, cyclohexanone is deprotonated to form the corresponding enolate.
-
Transmetalation (or Enolate Coordination and Deprotonation): The ketone enolate coordinates to the Pd(II)-aryl complex, followed by a ligand substitution or deprotonation step to form a palladium enolate intermediate.[3]
-
Reductive Elimination: This key bond-forming step involves the reductive elimination from the palladium enolate intermediate to yield the desired this compound and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][3]
A potential side reaction is the β-hydride elimination from the palladium enolate, which can lead to the formation of undesired byproducts.[1] The choice of ligands and reaction conditions is crucial to minimize such side reactions.
Figure 1. Catalytic cycle for the palladium-catalyzed α-arylation of cyclohexanone.
Comparative Data for Reaction Components
The success of the α-arylation of cyclohexanone is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize various components and conditions reported in the literature for similar transformations.
Table 1: Palladium Catalysts
| Catalyst | Common Name | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | Palladium(II) Acetate (B1210297) | 1 - 5 | A common and relatively inexpensive palladium source.[4][5] |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | 1 - 2 | An air-stable Pd(0) source, often used in Buchwald-Hartwig reactions.[3] |
| (NHC)Pd(R-allyl)Cl | NHC-Palladium Allyl Chloride Complex | Not specified | N-Heterocyclic carbene (NHC) complexes can offer high stability and activity.[6] |
| (DtBPF)PdCl₂ | DtBPF Palladium Chloride Complex | 2 - 5 | A pre-formed catalyst complex that can exhibit high reactivity.[5] |
Table 2: Ligands
| Ligand | Full Name | Type | Key Features |
| P(o-tol)₃ | Tri(o-tolyl)phosphine | Monodentate Phosphine (B1218219) | A relatively simple and effective ligand.[4] |
| Tol-BINAP | 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl | Bidentate Phosphine | A chiral ligand, though often used in racemic form for this reaction, known for promoting efficient coupling.[3] |
| DtBPF | 1,1'-Bis(di-tert-butylphosphino)ferrocene | Bidentate Phosphine | A sterically hindered and electron-rich ligand that can enhance catalytic activity. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Buchwald Ligand | A highly effective, sterically demanding ligand for cross-coupling reactions.[7] |
Table 3: Bases
| Base | Full Name | Strength | Notes |
| NaOAc | Sodium Acetate | Weak | A mild base often used in combination with a co-catalyst like pyrrolidine (B122466).[4] |
| NaOt-Bu | Sodium tert-butoxide | Strong | A strong, non-nucleophilic base widely used in Buchwald-Hartwig reactions.[5] |
| K₃PO₄ | Potassium Phosphate | Moderate | A versatile base that can be effective in various cross-coupling reactions.[3] |
| LiHMDS | Lithium Hexamethyldisilazide | Strong | A strong, non-nucleophilic base often used for generating ketone enolates. |
| Cs₂CO₃ | Cesium Carbonate | Moderate | A common base in palladium-catalyzed couplings, particularly effective in some systems.[5] |
Table 4: Solvents
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Toluene (B28343) | Non-polar | 111 | A common solvent for this type of reaction, allowing for higher reaction temperatures.[4] |
| 1,4-Dioxane | Polar aprotic | 101 | Another frequently used solvent in cross-coupling chemistry. |
| THF | Tetrahydrofuran | Polar aprotic | 66 |
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed α-arylation of cyclohexanone. These protocols are based on established literature procedures and should be adapted and optimized for specific substrates and laboratory conditions.
Protocol 1: General Procedure using Pd(OAc)₂ and P(o-tol)₃
This protocol is adapted from a procedure for the α-arylation of cyclopentanones and is applicable to cyclohexanone.[4][8]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Sodium acetate (NaOAc)
-
Pyrrolidine
-
Cyclohexanone
-
Bromobenzene
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate/oil bath
-
Ethyl acetate
-
Celite®
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), P(o-tol)₃ (0.02 mmol, 2 mol%), and NaOAc (1.0 mmol, 1.0 equiv).
-
Seal the tube with a rubber septum and purge with nitrogen or argon for 15 minutes.
-
Add anhydrous toluene (2 mL), followed by cyclohexanone (1.0 mmol, 1.0 equiv), bromobenzene (1.2 mmol, 1.2 equiv), and pyrrolidine (0.3 mmol, 30 mol%).[4]
-
Tightly seal the Schlenk tube with a Teflon screw cap and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Figure 2. General experimental workflow for the synthesis of this compound.
Protocol 2: Alternative Conditions using a Stronger Base
For less reactive aryl halides (e.g., aryl chlorides), or to explore different reaction conditions, a stronger base such as sodium tert-butoxide can be employed.
Materials:
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst like (DtBPF)PdCl₂)
-
Phosphine ligand (e.g., DtBPF or XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Cyclohexanone
-
Phenyl halide (e.g., chlorobenzene)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere setup and other materials as listed in Protocol 1
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to an oven-dried reaction vessel.
-
Add sodium tert-butoxide (1.2-1.5 equiv).
-
Add the anhydrous solvent, followed by cyclohexanone (1.0 equiv) and the phenyl halide (1.2 equiv).
-
Seal the vessel and heat the reaction mixture with stirring. The reaction temperature may range from 70-110 °C depending on the specific catalyst system and solvent.[5]
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purification are performed as described in Protocol 1.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Many of the solvents used are flammable and should be handled with care, away from ignition sources.
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reactions in sealed tubes can build up pressure. Use appropriate pressure-rated vessels and a blast shield.
Conclusion
The palladium-catalyzed α-arylation of cyclohexanone is a robust and highly valuable method for the synthesis of this compound. The success of this reaction is contingent upon the careful selection of the catalyst, ligand, base, and solvent. The protocols and data presented herein provide a solid foundation for researchers to successfully implement and optimize this transformation for their specific research and development needs. Further screening of reaction parameters may be necessary to achieve optimal yields and purity for a given substrate combination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00055F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC08444K [pubs.rsc.org]
- 8. orgsyn.org [orgsyn.org]
Application of 2-Phenylcyclohexanone in Fragrance and Perfumery Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylcyclohexanone is an aromatic ketone that serves as a valuable ingredient in the fragrance and perfumery industry. Its unique chemical structure, consisting of a cyclohexanone (B45756) ring substituted with a phenyl group at the alpha position, imparts a distinct and desirable olfactory profile. This compound is utilized to add complexity, warmth, and sophisticated floral notes to a variety of fragrance compositions. Beyond its direct use as a fragrance ingredient, this compound can also serve as a versatile synthetic intermediate in the preparation of other aroma chemicals and potentially in the development of new molecules with interesting biological activities. These application notes provide a comprehensive overview of this compound's properties, synthesis, and application in the field of fragrance chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1444-65-1 |
| Molecular Formula | C₁₂H₁₄O |
| Molecular Weight | 174.24 g/mol |
| Appearance | White crystalline powder |
| Odor | Sweet, floral |
Olfactory Profile
This compound is primarily characterized by a sweet, floral aroma. While detailed quantitative data from sensory panel analysis, such as odor thresholds and specific descriptor intensities, are not extensively available in public literature, its qualitative description makes it a valuable component for building and enhancing floral and sweet fragrance accords.
| Olfactory Aspect | Description |
| General Character | Sweet, Floral |
| Nusances | Adds warmth and complexity |
| Tenacity | Information not publicly available |
| Odor Threshold | Data not publicly available |
Applications in Fragrance and Perfumery
This compound is employed in various fragrance compositions to impart its characteristic sweet and floral notes. Its aromatic nature allows it to blend well with a wide range of other fragrance ingredients, including essential oils, absolutes, and other synthetic aroma chemicals. It can be used to create or enhance floral accords, add a sophisticated sweetness to oriental and chypre fragrances, and provide a warm, substantive background note.
Hypothetical Floral Accord Example:
To illustrate its application, a hypothetical floral fragrance accord incorporating this compound is presented below. The percentages represent the relative proportions of each component in the accord concentrate.
| Ingredient | Parts by Weight | Olfactory Contribution |
| Phenylethyl Alcohol | 300 | Fresh, rosy, floral |
| Hedione® (Methyl dihydrojasmonate) | 200 | Radiant, jasmine, citrusy |
| Linalool | 150 | Floral, woody, slightly citrusy |
| This compound | 50 | Sweet, floral, warm |
| Benzyl Acetate (B1210297) | 100 | Fruity, floral (jasmine) |
| Indole (10% in DPG) | 20 | Animalic, floral (narcotic) |
| Aurantiol | 80 | Sweet, floral (orange blossom) |
| Galaxolide® (50% in BB) | 100 | Musky, clean, sweet |
| Total | 1000 |
In this example, this compound would contribute to the core floralcy, adding a unique sweetness and warmth that complements the other floral and fruity notes, while the musky base provides longevity.
Experimental Protocols
Synthesis of this compound via α-Phenylation of Cyclohexanone
A common method for the synthesis of this compound is the α-phenylation of cyclohexanone. This can be achieved through various methods, including transition-metal-catalyzed cross-coupling reactions. Below is a representative protocol based on general principles of such reactions.
Materials:
-
Cyclohexanone
-
Chlorobenzene or Iodobenzene
-
Palladium catalyst (e.g., Pd(OAc)₂, [(IPr)Pd(acac)Cl])
-
Ligand (e.g., a bulky N-heterocyclic carbene ligand like IPr)
-
Base (e.g., sodium tert-butoxide, NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst and the ligand.
-
Addition of Reagents: To the flask, add anhydrous toluene, followed by cyclohexanone, the phenyl halide (chlorobenzene or iodobenzene), and the base (sodium tert-butoxide).
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., 60-100 °C) for a set period (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Note: The specific catalyst, ligand, base, solvent, temperature, and reaction time will influence the yield and purity of the product. The provided protocol is a general guideline and may require optimization.
Diagrams
Caption: Synthesis workflow for this compound.
Caption: Generalized olfactory signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 2-Phenylcyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-Phenylcyclohexanone through Grignard synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the Grignard synthesis of this compound?
A1: The synthesis is a two-step process. First, phenylmagnesium bromide (a Grignard reagent) is reacted with cyclohexanone (B45756) to form the intermediate alcohol, 1-phenylcyclohexanol (B105894).[1] This intermediate is then oxidized to yield the final product, this compound.
Q2: Why are anhydrous (dry) conditions critical for this reaction?
A2: Grignard reagents, such as phenylmagnesium bromide, are highly reactive and will readily react with protic solvents like water. This reaction quenches the Grignard reagent, forming benzene (B151609) and a magnesium salt, which reduces the yield of the desired alcohol intermediate.[2] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used throughout the experiment.
Q3: What are the most common side reactions that can lower the yield?
A3: Common side reactions include:
-
Wurtz coupling: The Grignard reagent can react with unreacted bromobenzene (B47551) to form biphenyl.
-
Enolization of cyclohexanone: Phenylmagnesium bromide is a strong base and can deprotonate the alpha-carbon of cyclohexanone, forming an enolate. This unreacted cyclohexanone will be recovered after acidic workup.
-
Reduction of cyclohexanone: In some cases, the Grignard reagent can act as a reducing agent, converting cyclohexanone to cyclohexanol.
Q4: Which solvent is best for this reaction?
A4: Ethereal solvents are essential for stabilizing the Grignard reagent. While both diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to be a superior solvent, in some cases leading to higher yields and improved diastereoselectivity.[1]
Q5: How can I tell if my Grignard reagent formation has initiated?
A5: The initiation of the Grignard reagent formation is typically indicated by a change in the appearance of the reaction mixture. You may observe the solution becoming cloudy or grayish, and gentle bubbling or refluxing of the ether solvent as the reaction is exothermic. The disappearance of the iodine color, if used as an initiator, is also a clear sign of initiation.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Wet glassware or solvents: Presence of water is quenching the Grignard reagent. 2. Inactive magnesium: The magnesium surface may be oxidized. 3. Poor quality reagents: Bromobenzene or cyclohexanone may be impure. 4. Reaction did not initiate: The Grignard reagent was not formed. 5. Inefficient oxidation: The intermediate alcohol was not fully converted to the ketone. | 1. Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere. Use anhydrous solvents. 2. Activate the magnesium turnings by grinding them gently with a glass rod in the reaction flask, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4] 3. Purify reagents by distillation if necessary. 4. Gently warm the flask or add a small crystal of iodine to initiate the reaction.[4] 5. Ensure the oxidizing agent is fresh and used in the correct stoichiometric amount. Monitor the reaction by TLC. |
| Formation of significant amount of biphenyl | Wurtz coupling side reaction: This is favored by high local concentrations of bromobenzene and higher temperatures. | Add the bromobenzene solution dropwise to the magnesium suspension to maintain a gentle reflux. Avoid overheating the reaction mixture. |
| Recovery of unreacted cyclohexanone | 1. Enolization of cyclohexanone: The Grignard reagent is acting as a base instead of a nucleophile. 2. Insufficient Grignard reagent: Not enough Grignard reagent was added to react with all the cyclohexanone. | 1. Add the cyclohexanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization. 2. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Consider titrating the Grignard reagent to determine its exact concentration before use. |
| Reaction is sluggish or stalls | 1. Poor quality magnesium: The surface may be heavily oxidized. 2. Low reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Use fresh, high-quality magnesium turnings. 2. After the initial exothermic reaction subsides, you may need to gently warm the reaction mixture to maintain a steady reflux. |
Data Presentation
| Parameter | Condition A | Condition B | Expected Outcome | Rationale |
| Solvent | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Higher yield with 2-MeTHF | 2-MeTHF has a higher boiling point, allowing for higher reaction temperatures, and its limited miscibility with water simplifies workup. |
| Temperature of Addition | Room Temperature | 0 °C | Higher yield at 0 °C | Lower temperatures favor the nucleophilic addition of the Grignard reagent to the carbonyl group over side reactions like enolization. |
| Reagent Ratio (PhMgBr:Cyclohexanone) | 1:1 | 1.2:1 | Higher yield with 1.2:1 ratio | A slight excess of the Grignard reagent ensures complete consumption of the limiting reagent (cyclohexanone). |
| Rate of Addition | Rapid Addition | Slow, Dropwise Addition | Higher yield with slow addition | Slow addition prevents a rapid increase in temperature and high local concentrations of the Grignard reagent, which can lead to side reactions. |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenylcyclohexanol
This protocol is adapted from established procedures for Grignard reactions with cyclic ketones.
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Cyclohexanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.
-
-
Reaction with Cyclohexanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of cyclohexanone in anhydrous ether or THF and add it to the dropping funnel.
-
Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude 1-phenylcyclohexanol.
-
Protocol 2: Oxidation of 1-Phenylcyclohexanol to this compound
This protocol uses a common oxidizing agent to convert the alcohol to the ketone.
Materials:
-
1-Phenylcyclohexanol (crude product from Protocol 1)
-
Dichloromethane (DCM)
-
Pyridinium (B92312) chlorochromate (PCC) or other suitable oxidizing agent
-
Sodium bicarbonate solution
Procedure:
-
Dissolve the crude 1-phenylcyclohexanol in dichloromethane.
-
Add pyridinium chlorochromate (PCC) in one portion to the stirred solution.
-
Stir the mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Visualizations
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting Flowchart for Low Yield.
Caption: Grignard Reaction and Oxidation Pathway.
References
Side reactions and byproduct formation in 2-Phenylcyclohexanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenylcyclohexanone.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a consistently low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can be attributed to several factors depending on the synthetic route. Here’s a breakdown of common causes and solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. For reactions sensitive to degradation, consider optimizing temperature and reaction time to find the ideal balance.
-
-
Suboptimal Temperature: Temperature plays a critical role in both reaction rate and selectivity.
-
Solution: For exothermic reactions like the Grignard synthesis, maintain a low temperature (e.g., 0 °C) during reagent addition to prevent side reactions. For other methods, ensure the temperature is optimal for the specific catalyst and solvent system being used.
-
-
Poor Quality Reagents or Catalysts: Degradation of reagents or catalysts is a common cause of low yield.
-
Solution: Use freshly distilled solvents and high-purity starting materials. Ensure catalysts, especially sensitive ones like palladium complexes for Suzuki coupling, are stored under appropriate inert conditions. In Grignard reactions, ensure the magnesium turnings are fresh and activated.
-
-
Presence of Water: Many synthetic routes, particularly Grignard and enamine syntheses, are highly sensitive to moisture.
-
Solution: Thoroughly dry all glassware in an oven before use and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent quenching of organometallic reagents or hydrolysis of intermediates.
-
-
Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.
-
Solution: Identify the major side products (see byproduct section below) and adjust reaction conditions to minimize their formation. This may involve changing the temperature, order of addition of reagents, or the catalyst system.
-
Issue 2: Formation of an Oily Product Instead of a Solid
Q: My final product is an oil and will not solidify. What steps can I take to isolate a solid product?
A: The formation of an oily product often indicates the presence of impurities or a mixture of stereoisomers.
-
Purification: The oil likely contains unreacted starting materials, solvents, or byproducts.
-
Solution: Purify the crude product using column chromatography. A silica (B1680970) gel column with a hexane (B92381)/ethyl acetate (B1210297) eluent system is often effective for separating this compound from common impurities.[1]
-
-
Inducing Crystallization: If the product is pure but reluctant to crystallize, several techniques can be employed.
-
Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold hexanes or pentane). Scratch the inside of the flask with a glass rod at the solvent-oil interface to induce nucleation.
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Seeding: If a small amount of solid this compound is available from a previous successful synthesis, add a seed crystal to the oil to initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common methods include:
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Palladium-Catalyzed α-Arylation of Cyclohexanone (B45756): This involves the reaction of a cyclohexanone enolate with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst.[2]
-
Grignard Reaction and Subsequent Oxidation: This two-step process involves the reaction of phenylmagnesium bromide with cyclohexene (B86901) oxide to form 2-phenylcyclohexanol (B1664101), which is then oxidized to this compound.[3]
-
Robinson Annulation: This method involves a Michael addition of a cyclohexanone enolate to phenyl vinyl ketone, followed by an intramolecular aldol (B89426) condensation.
-
Stork Enamine Synthesis: Cyclohexanone is first converted to an enamine, which then reacts with an electrophile, followed by hydrolysis to yield the substituted cyclohexanone.[4]
Q2: What are the major side reactions and byproducts I should be aware of for each synthetic route?
A2: Each synthetic route has characteristic side reactions and byproducts:
-
Palladium-Catalyzed α-Arylation (including Suzuki-Miyaura Coupling):
-
Homocoupling: Dimerization of the aryl halide (e.g., biphenyl) or the boronic acid can occur, especially in the presence of oxygen.[5][6]
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene.[5]
-
Multiple Arylations: Di- or poly-arylation of the cyclohexanone ring can occur, leading to products like 2,6-diphenylcyclohexanone.
-
-
Grignard Reaction:
-
Wurtz Coupling: The Grignard reagent can react with unreacted aryl halide to form a homocoupled byproduct (e.g., biphenyl).[7][8] This is more prevalent at higher temperatures and high local concentrations of the halide.[7]
-
Formation of 1-Phenylcyclohexanol: If cyclohexanone is used as the starting material instead of cyclohexene oxide, the primary product will be 1-phenylcyclohexanol. Subsequent acid-catalyzed dehydration can lead to 1-phenylcyclohexene.[9][10]
-
Ring Contraction of Cyclohexene Oxide: Lewis acidic conditions can cause the rearrangement of cyclohexene oxide to cyclopentanecarboxaldehyde, which can then react with the Grignard reagent.[11]
-
-
Robinson Annulation:
-
Self-Condensation of Cyclohexanone: Cyclohexanone can undergo self-aldol condensation, especially at elevated temperatures, to form byproducts like 2-(1-cyclohexenyl)cyclohexanone.
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Polymerization of Phenyl Vinyl Ketone: Phenyl vinyl ketone can polymerize under basic conditions, reducing the yield.
-
Double Michael Addition: The initial Michael adduct can react with a second molecule of phenyl vinyl ketone.
-
-
Stork Enamine Synthesis:
-
Incomplete Hydrolysis: The iminium salt intermediate may not fully hydrolyze back to the ketone, leading to impurities.
-
N-Alkylation/Acylation: The nitrogen of the enamine can sometimes compete with the alpha-carbon as the nucleophile.
-
Formation of Isomeric Enamines: If an unsymmetrical ketone is used, a mixture of isomeric enamines can form, leading to a mixture of final products.[12]
-
Q3: How can I effectively purify my crude this compound?
A3: The purification method depends on the nature of the impurities.
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Column Chromatography: This is a very effective method for separating this compound from both more polar and less polar impurities. A typical procedure involves using silica gel as the stationary phase and a gradient of ethyl acetate in hexane as the mobile phase.[1]
-
Recrystallization: If the crude product is a solid and reasonably pure, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be effective.
-
Distillation: If the byproducts have significantly different boiling points, vacuum distillation can be used for purification.
Quantitative Data Summary
| Synthetic Route | Key Reagents | Typical Yield (%) | Major Byproducts | Ref. |
| Palladium-Catalyzed α-Arylation | Cyclohexanone, Bromobenzene (B47551), Pd Catalyst, Base | 60-85 | Biphenyl, 2,6-Diphenylcyclohexanone | [2][13] |
| Grignard Reaction & Oxidation | Cyclohexene oxide, Phenylmagnesium bromide, Oxidizing agent | 70-90 | Biphenyl, 1-Phenylcyclohexene | [3][14] |
| Robinson Annulation | Cyclohexanone, Phenyl vinyl ketone, Base | 50-70 | 2-(1-Cyclohexenyl)cyclohexanone, Polymerized vinyl ketone | |
| Stork Enamine Synthesis | Cyclohexanone, Pyrrolidine, Phenylating agent | 65-80 | Incompletely hydrolyzed iminium salt | [15] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed α-Arylation of Cyclohexanone
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, a suitable phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃).
-
Addition of Reagents: Add anhydrous toluene, followed by cyclohexanone and bromobenzene via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Grignard Reaction with Cyclohexene Oxide and Subsequent Oxidation
Step A: Synthesis of 2-Phenylcyclohexanol
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under a nitrogen atmosphere, place magnesium turnings and a crystal of iodine. Add a small amount of a solution of bromobenzene in anhydrous diethyl ether to initiate the reaction. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
Reaction with Epoxide: Cool the Grignard reagent to 0 °C and add a solution of cyclohexene oxide in anhydrous diethyl ether dropwise.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step B: Oxidation to this compound
-
Oxidation: Dissolve the crude 2-phenylcyclohexanol in a suitable solvent (e.g., dichloromethane). Add an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or perform a Swern oxidation.
-
Work-up and Purification: After the oxidation is complete, work up the reaction mixture appropriately for the chosen oxidizing agent. Purify the crude product by column chromatography to yield this compound.
Protocol 3: Stork Enamine Synthesis
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone, a secondary amine (e.g., pyrrolidine), and a catalytic amount of p-toluenesulfonic acid in toluene.[15]
-
Azeotropic Removal of Water: Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.
-
Reaction with Electrophile: Cool the solution containing the enamine and add the phenylating agent (e.g., bromobenzene with a suitable catalyst, or an activated phenyl electrophile).
-
Hydrolysis: After the reaction is complete, add aqueous acid (e.g., HCl) to the reaction mixture and stir to hydrolyze the iminium salt intermediate.
-
Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Visualizations
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 9. brainly.com [brainly.com]
- 10. 1-Phenylcyclohexanol for Research|High Purity [benchchem.com]
- 11. organic chemistry - Ring contraction when cyclohexene oxide is treated with methyl Grignard - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 15. chemistry-online.com [chemistry-online.com]
Technical Support Center: Purification of Crude 2-Phenylcyclohexanone by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Phenylcyclohexanone using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: The standard stationary phase for normal-phase chromatography of moderately polar compounds like this compound is silica (B1680970) gel (230-400 mesh).[1] For compounds that may be sensitive to the acidic nature of silica gel, neutral or basic alumina (B75360) can be considered as an alternative.[1]
Q2: What is a good starting mobile phase for the column chromatography of this compound?
A2: A common and effective mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297). A good starting point for developing the optimal solvent system is to find a ratio that gives a retention factor (Rf) value for this compound between 0.2 and 0.4 on a Thin Layer Chromatography (TLC) plate.[1] A common starting ratio to test is Hexane/Ethyl Acetate 20:80 (v/v).[1]
Q3: How much crude this compound can I load onto my column?
A3: A general guideline for loading a column is that the amount of crude material should be approximately 1-5% of the mass of the silica gel.[1] Overloading the column is a common cause of poor separation.
Q4: Should I use wet or dry packing for my column?
A4: Wet packing is generally the recommended method for preparing a silica gel column.[1] This involves preparing a slurry of the silica gel in the initial mobile phase, which is then poured into the column. This technique helps in creating a more uniform and well-packed column, minimizing the chances of air bubbles or channels forming.[1]
Q5: What is the difference between wet and dry loading of the sample?
A5: In wet loading, the crude sample is dissolved in a minimal amount of the mobile phase and carefully applied to the top of the column bed.[1] Dry loading is preferred for samples that are not very soluble in the mobile phase.[1] This involves pre-adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the packed column.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move from the top of the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[1] If 100% ethyl acetate is insufficient, small amounts (1-5%) of a more polar solvent like methanol (B129727) can be added.[1] |
| All compounds elute together at the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[1] Always perform TLC analysis first to determine a suitable starting solvent system.[1] |
| Poor separation of this compound from impurities. | - The chosen mobile phase does not provide adequate resolution.- The column is too short. | - Experiment with different solvent systems on TLC to find one that provides better separation.[1]- Using a longer column increases the surface area for interaction and can improve the separation of closely eluting compounds.[1] |
| The bands on the column are tailing. | - Overloading the column.- Poor column packing.- Strong interaction between the compound and the stationary phase. | - Ensure the sample load is within the recommended 1-5% of the silica gel mass.[1]- Repack the column carefully to ensure it is uniform and free of cracks or channels.[1]- For basic compounds, adding a small amount of triethylamine (B128534) to the mobile phase can reduce tailing. For acidic compounds, a small amount of acetic acid may help.[1] |
| The compound appears to be decomposing on the column. | Silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds. | - Deactivate the silica gel by treating it with a base like triethylamine before packing the column.[1]- Use a neutral stationary phase like alumina.[1] |
Experimental Protocol: Column Chromatography of Crude this compound
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Crude this compound
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Collection tubes or flasks
-
Rotary evaporator
Methodology:
-
Mobile Phase Selection:
-
Prepare several TLC plates by spotting the crude this compound.
-
Develop the plates in different ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Identify the solvent system that provides an Rf value between 0.2 and 0.4 for the desired product, with good separation from impurities.
-
-
Column Packing (Wet Packing Method):
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified in the previous step.
-
Pour the slurry into the vertically clamped chromatography column.
-
Allow the silica gel to settle, gently tapping the column to ensure even packing and remove any air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a suitable volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[1]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the least polar mobile phase determined from your TLC analysis.
-
If a single solvent system (isocratic elution) does not effectively separate all compounds, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase over time by increasing the proportion of the more polar solvent (ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of fractions in separate tubes.
-
Monitor the separation by periodically spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of moderately polar compounds.[1] |
| Mobile Phase | Hexane / Ethyl Acetate | A common starting point for separating aldol (B89426) products and similar compounds.[1] The ratio should be optimized using TLC. |
| Target Rf on TLC | 0.2 - 0.4 | An Rf in this range on TLC often translates to good separation on the column.[1] |
| Sample Load | 1-5% of silica gel mass | Overloading can lead to poor separation and band tailing.[1] |
Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
Optimizing reaction conditions for the aldol condensation of 2-Phenylcyclohexanone
Technical Support Center: Optimizing Aldol (B89426) Condensation of 2-Phenylcyclohexanone
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the aldol condensation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the base-catalyzed aldol condensation of this compound?
A1: The reaction proceeds through a series of equilibrium steps. First, a base abstracts an acidic α-hydrogen from this compound to form a resonance-stabilized enolate ion.[1][2] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of this compound. The resulting intermediate is a β-hydroxy ketone, also known as an aldol adduct.[3] Under heating or stronger basic conditions, this adduct can undergo dehydration (loss of a water molecule) to form a more stable, conjugated α,β-unsaturated ketone.[1][4]
Q2: Which type of catalysis, acid or base, is generally preferred for this reaction?
A2: Base catalysis is more commonly employed for aldol condensations.[5] The formation of the nucleophilic enolate under basic conditions is typically efficient. While acid-catalyzed versions exist, they can be harder to control and almost always lead directly to the condensation product (the α,β-unsaturated ketone) without easily isolating the intermediate aldol adduct.[6]
Q3: What are the expected primary products?
A3: The initial product is the aldol addition product, a β-hydroxy ketone. However, this product often readily dehydrates, especially with heating, to yield the more thermodynamically stable α,β-unsaturated ketone, which is the aldol condensation product.[1][7] The extent of dehydration depends heavily on reaction conditions like temperature and catalyst strength.[8][9]
Q4: How does reaction temperature influence the outcome?
A4: Temperature is a critical parameter. Lower temperatures (e.g., 0 °C to room temperature) favor the formation of the initial aldol addition product.[1][10] Higher temperatures generally increase the reaction rate but strongly promote the dehydration step to form the final α,β-unsaturated condensation product.[8][11][12] Excessively high temperatures can also lead to side reactions and degradation of products.[12]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | The base catalyst (e.g., NaOH, KOH) may be old or have absorbed atmospheric CO2 and moisture, reducing its effectiveness.[13] Use a fresh, properly stored base. Ensure the correct concentration is used, as too little may not deprotonate the ketone efficiently.[13] |
| Reaction Equilibrium | The aldol addition is a reversible reaction. To drive the reaction forward, consider gently heating the mixture to promote the often-irreversible dehydration step, which will pull the equilibrium towards the final condensation product by Le Chatelier's principle.[14] |
| Insufficient Reaction Time | Some aldol condensations can be slow.[13] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10][13] If the reaction is proceeding slowly, consider extending the reaction time. |
| Impure Reagents/Solvent | Impurities in the this compound or solvent can inhibit the reaction. Protic impurities (like water in a non-aqueous solvent) can quench the enolate.[13] Ensure high purity of starting materials and use dry solvents if the protocol requires it. |
Problem 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Self-Condensation | In a self-condensation, controlling which molecule acts as the nucleophile versus the electrophile is key. While both are this compound here, side reactions can still occur. A common issue in crossed aldol reactions is the self-condensation of one reactant.[13][15] To minimize this, one could slowly add the ketone to the base, keeping the enolate concentration low.[13][15] |
| Double Condensation | If reacting this compound with another carbonyl compound (like benzaldehyde), an excess of the aldehyde can sometimes lead to a double aldol condensation, where the product reacts again.[16] Carefully control the stoichiometry of the reactants.[16] |
| Uncontrolled Reaction | For complex substrates where selectivity is an issue, a directed aldol approach is recommended. This involves pre-forming the enolate using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) before adding the electrophile.[15] This provides excellent control. |
Problem 3: Product is an Oil and Will Not Solidify
| Potential Cause | Troubleshooting Steps & Recommendations |
| Impurities Present | The oily product may contain unreacted starting materials or byproducts that inhibit crystallization.[10] Purify the oil using column chromatography. |
| Product Nature | The desired product may simply have a low melting point and exist as an oil at room temperature.[13] |
| Crystallization Issues | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.[10][13] Alternatively, add a seed crystal from a previous successful batch if available.[10][13] Cooling the mixture in an ice bath can also help.[13][14] |
Experimental Protocols & Data
Protocol: Base-Catalyzed Self-Condensation of this compound
This protocol is a generalized procedure and may require optimization.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), dilute solution
-
Stirring apparatus and appropriate glassware
-
Ice bath
Procedure:
-
Catalyst Preparation: Prepare a 10% NaOH solution by dissolving NaOH in a 50:50 mixture of water and ethanol.[15]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in ethanol.
-
Initiation: Cool the flask in an ice bath. Slowly add the prepared NaOH solution dropwise to the stirred ketone solution.
-
Reaction: Allow the mixture to stir at room temperature. The optimal reaction time should be determined by monitoring via TLC (e.g., 1-4 hours).[10] A precipitate may form.
-
Workup: After the reaction is complete (as determined by TLC), cool the mixture in an ice bath. Neutralize the base by slowly adding dilute HCl until the solution is acidic.[14]
-
Isolation: Collect the solid product by vacuum filtration. Wash the crystals thoroughly with cold water to remove any remaining salts.[10][15]
-
Purification: Recrystallize the crude product from a suitable solvent, such as hot ethanol, to obtain the purified product.[14][15]
-
Analysis: Dry the purified crystals and determine the mass to calculate the percent yield. Analyze the product using techniques like NMR and melting point determination.
Data Presentation: Influence of Reaction Parameters
The following table summarizes the general effects of key parameters on the aldol condensation of ketones. Specific yields for this compound will vary based on precise conditions.
| Parameter | Condition | General Effect on Yield & Product | Reference |
| Temperature | Low (0 - 25 °C) | Favors the aldol addition product (β-hydroxy ketone). | [8][9] |
| High (50 - 100 °C) | Increases reaction rate and strongly favors the dehydrated condensation product (α,β-unsaturated ketone).[8][11][12] Can increase side reactions.[12] | ||
| Base Strength | Weak Base (e.g., Na2CO3) | May require heat to drive the reaction to the condensation product.[8][9] | |
| Strong Base (e.g., NaOH) | Can often promote condensation even at lower temperatures.[8][9] Increases the rate of enolate formation.[1] | ||
| Reaction Time | Short | May result in an incomplete reaction and lower yield. | [13] |
| Optimized (via TLC) | Ensures the reaction proceeds to completion for maximum yield. | [10][13] | |
| Prolonged | Can sometimes promote the formation of byproducts, like double-condensation products.[16] |
Visualizations
Caption: General experimental workflow for the base-catalyzed aldol condensation.
Caption: Troubleshooting guide for addressing low reaction yield.
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. magritek.com [magritek.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. scite.ai [scite.ai]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. SATHEE CUET: Chemistry Aldol Condensation [cuet.iitk.ac.in]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Preventing self-condensation of cyclohexanone in crossed aldol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crossed aldol (B89426) reactions involving cyclohexanone (B45756). The focus is on preventing the undesired self-condensation of cyclohexanone, a common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is cyclohexanone self-condensation in the context of a crossed aldol reaction?
A1: Cyclohexanone self-condensation is a competing side reaction where two molecules of cyclohexanone react with each other instead of with the desired aldehyde or ketone partner in a crossed aldol reaction.[1][2] This occurs because the enolate of cyclohexanone can act as a nucleophile and attack the carbonyl carbon of another cyclohexanone molecule.[3][4] This leads to the formation of a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone, often referred to as the cyclohexanone dimer.[5][6] This undesired reaction reduces the yield of the intended crossed aldol product and complicates purification.
Q2: What are the primary strategies to minimize the self-condensation of cyclohexanone?
A2: Several effective strategies can be employed to suppress the self-condensation of cyclohexanone and favor the desired crossed aldol reaction. These include:
-
Directed Aldol Reaction: This involves the pre-formation of the cyclohexanone enolate using a strong, non-nucleophilic base, followed by the addition of the electrophilic partner.[1][7]
-
Mukaiyama Aldol Addition: This method utilizes a silyl (B83357) enol ether of cyclohexanone as a stable enolate equivalent, which reacts with the carbonyl partner in the presence of a Lewis acid.[8][9][10][11]
-
Enamine-Mediated Reaction (Stork Enamine Synthesis): Cyclohexanone is first converted to a more stable nucleophilic enamine, which then reacts with the electrophile.[12][13][14]
-
Organocatalysis: Proline and its derivatives can catalyze the asymmetric crossed aldol reaction, proceeding through an enamine intermediate, often with high selectivity.[15][16][17]
Q3: How does the choice of the carbonyl partner affect the extent of cyclohexanone self-condensation?
A3: Utilizing a non-enolizable aldehyde (an aldehyde without α-hydrogens), such as benzaldehyde (B42025) or formaldehyde, as the electrophilic partner can simplify the reaction mixture.[1][18] Since these aldehydes cannot form an enolate, their self-condensation is impossible.[1] This leaves only the self-condensation of cyclohexanone and the desired crossed aldol reaction as the primary pathways. To further favor the crossed product, the non-enolizable aldehyde should be highly reactive.[1]
Troubleshooting Guides
Issue 1: My crossed aldol reaction is producing a significant amount of the cyclohexanone self-condensation product.
-
Possible Cause: The rate of self-condensation is competitive with or faster than the rate of the crossed aldol reaction under the current conditions. This is common in base-catalyzed reactions where both carbonyl partners are present simultaneously.
-
Troubleshooting Steps:
-
Switch to a Directed Aldol Protocol: Instead of adding a base to a mixture of both carbonyl compounds, pre-form the enolate of cyclohexanone. Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at a low temperature (-78 °C) to quantitatively convert cyclohexanone to its lithium enolate.[1][19] Then, slowly add the electrophilic partner to the enolate solution. This ensures the enolate reacts preferentially with the desired electrophile.
-
Employ the Mukaiyama Aldol Addition: Convert cyclohexanone to its trimethylsilyl (B98337) enol ether. This silyl enol ether is stable and can be isolated.[11] The reaction with the aldehyde is then initiated by a Lewis acid (e.g., TiCl₄), which activates the aldehyde for nucleophilic attack by the silyl enol ether.[8][9][10]
-
Consider an Enamine Intermediate: React cyclohexanone with a secondary amine (e.g., pyrrolidine) to form an enamine.[13] The enamine is a softer nucleophile than an enolate and can provide better selectivity for the crossed product in some cases.[13]
-
Issue 2: The reaction is not proceeding to completion, and I am recovering unreacted cyclohexanone.
-
Possible Cause: The base may not be strong enough to deprotonate cyclohexanone effectively, or the reaction conditions (temperature, time) may be insufficient.
-
Troubleshooting Steps:
-
Choice of Base: For directed aldol reactions, ensure a sufficiently strong base like LDA is used to achieve complete enolate formation.[1] Weaker bases like NaOH or alkoxides can lead to an equilibrium mixture of the starting materials and the enolate, allowing for self-condensation.[7]
-
Reaction Temperature: While low temperatures are crucial for kinetic control in directed aldol reactions, ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC to determine the optimal reaction time. For proline-catalyzed reactions, the temperature can significantly impact reaction rates and selectivity.[16][20]
-
Catalyst Loading: In catalyzed reactions (e.g., Mukaiyama or proline-catalyzed), ensure the appropriate catalyst loading is used. In some cases, stoichiometric amounts of a Lewis acid may be required for the Mukaiyama aldol addition, although catalytic versions exist.[8][9] For proline catalysis, typical loadings range from 10-30 mol%.[17]
-
Quantitative Data Summary
The following table summarizes typical yields for crossed aldol reactions between cyclohexanone and benzaldehyde using different methodologies to suppress self-condensation.
| Methodology | Base/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference(s) |
| Mukaiyama Aldol Addition | TiCl₄ (1 equiv.) | Dichloromethane (B109758) | Room Temp. | Threo/Erythro β-hydroxyketone | 82 | [8][9] |
| Directed Aldol (LDA) | LDA | THF | -78 to RT | β-hydroxyketone | High | [1][21] |
| Proline-Catalysis | (S)-Proline | DMSO | Room Temp. | Asymmetric β-hydroxyketone | 95 | |
| Microwave-Assisted (NaOH) | NaOH | Ethanol/Water | Microwave | 2,6-Dibenzylidenecyclohexanone (2 eq. benzaldehyde) | 93 | [22] |
Experimental Protocols
Protocol 1: Directed Aldol Reaction using Lithium Diisopropylamide (LDA)
This protocol describes the reaction between cyclohexanone (as the enolate precursor) and benzaldehyde (as the electrophile).
-
Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (B44863) (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C (a dry ice/acetone (B3395972) bath). Add n-butyllithium (1.0 eq.) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: Slowly add a solution of cyclohexanone (1.0 eq.) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the lithium enolate.
-
Aldol Addition: Add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Mukaiyama Aldol Addition
This protocol details the reaction between the silyl enol ether of cyclohexanone and benzaldehyde.
-
Synthesis of Silyl Enol Ether: In a flame-dried flask under an inert atmosphere, dissolve cyclohexanone (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂). Add triethylamine (B128534) (1.2 eq.) followed by trimethylsilyl chloride (1.2 eq.) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by GC-MS or NMR). Work up by washing with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the silyl enol ether by distillation under reduced pressure.
-
Aldol Addition: In a separate flame-dried flask under an inert atmosphere, dissolve benzaldehyde (1.0 eq.) in anhydrous dichloromethane and cool to -78 °C. Add titanium tetrachloride (TiCl₄, 1.0 eq.) dropwise. Stir for 10 minutes.
-
Reaction: Slowly add the purified silyl enol ether of cyclohexanone (1.0 eq.) to the aldehyde-Lewis acid complex at -78 °C. Stir the reaction at this temperature and monitor by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for cyclohexanone self-condensation.
Caption: Competing reaction pathways in a crossed aldol reaction.
References
- 1. Self-condensation - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Aldol Condensation [satheejee.iitk.ac.in]
- 3. youtube.com [youtube.com]
- 4. Propose a mechanism for the aldol condensation of cyclohexanone. ... | Study Prep in Pearson+ [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Mukaiyama aldol addition [dl1.en-us.nina.az]
- 9. Mukaiyama_aldol_addition [chemeurope.com]
- 10. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Solved 4. The Stork enamine reaction and the intramolecular | Chegg.com [chegg.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pnas.org [pnas.org]
- 16. mdpi.com [mdpi.com]
- 17. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of 2-Phenylcyclohexanone Racemates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the chiral separation of 2-Phenylcyclohexanone racemates. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful enantioseparation.
Troubleshooting Guide
Encountering issues during chiral separation is common. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges.
Q1: I am not seeing any separation between the enantiomers (co-elution). What should I do?
A1: Co-elution of enantiomers is a primary challenge in chiral method development. It indicates that the chosen chiral stationary phase (CSP) and mobile phase are not providing adequate selectivity.
-
Initial Step: Verify CSP Selection. The interaction between the analyte and the CSP is crucial for chiral recognition. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are often the first choice for separating ketones like this compound.[1][2][3][4] If you are not achieving separation, consider screening different types of CSPs.
-
Optimization of Mobile Phase:
-
Normal Phase: In normal phase chromatography, the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol (B130326), ethanol) is critical. Systematically vary the concentration of the alcohol modifier. Sometimes, a lower percentage of the modifier can enhance chiral recognition.
-
Additives: For neutral compounds like this compound, basic additives are often used to improve peak shape and can also influence selectivity. A small amount of diethylamine (B46881) (DEA) is commonly employed.[5]
-
-
Temperature: Temperature can have a significant, and sometimes unpredictable, effect on chiral separations. Try decreasing the column temperature in 5 °C increments. Lower temperatures often enhance the enantioselectivity.
Q2: My peaks are split or have shoulders. How can I resolve this?
A2: Peak splitting can arise from several factors, including issues with the sample solvent, column health, or the chromatography method itself.
-
Injection Solvent: Injecting the sample in a solvent that is stronger than the mobile phase can cause peak distortion.[6] Ensure your sample is dissolved in the mobile phase or a weaker solvent. The organic concentration in your sample solvent should be less than that of the mobile phase.
-
Column Void or Contamination: A void at the head of the column or contamination from previous injections can disrupt the sample path, leading to split peaks.[6] Try flushing the column with a strong, compatible solvent as recommended by the manufacturer. For immobilized polysaccharide columns, a wider range of solvents can be used for cleaning.[2]
-
Co-eluting Impurity: It is possible that a closely eluting impurity is giving the appearance of a split peak. To verify this, try altering the mobile phase composition or temperature, which may resolve the impurity from the main peak.
Q3: I am observing significant peak tailing. What are the likely causes and solutions?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
-
Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) support of the CSP can interact with the analyte, causing tailing. The addition of a basic modifier, such as diethylamine (DEA), to the mobile phase can help to suppress these interactions and improve peak symmetry.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Column Degradation: Over time, the performance of a chiral column can degrade. If you have tried other troubleshooting steps without success, it may be time to replace the column.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common issues in the chiral separation of this compound.
Caption: A logical workflow for troubleshooting common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is best for separating this compound?
A1: Polysaccharide-based CSPs are highly effective for the separation of a wide range of chiral compounds, including ketones.[1] Both amylose and cellulose-based columns have shown success. For this compound specifically, an amylose-based column (Lux 5 µm Amylose-2) has demonstrated higher selectivity (α = 1.24) compared to a cellulose-based column (CHIRALPAK® 5 µm AD®-H, α = 1.04) under the same conditions.[5] However, the selection of a CSP can be empirical, and screening multiple columns is often the best approach.[7]
Q2: What is the role of diethylamine (DEA) in the mobile phase?
A2: For neutral or basic compounds, a basic additive like diethylamine (DEA) is often added to the mobile phase in small concentrations (e.g., 0.1%). Its primary role is to interact with active sites on the silica surface of the stationary phase, which can otherwise cause undesirable secondary interactions with the analyte, leading to peak tailing and poor peak shape. This results in improved peak symmetry and efficiency.
Q3: Can I use different alcohols as modifiers in the mobile phase?
A3: Yes, the choice of alcohol modifier (e.g., isopropanol, ethanol) can significantly impact the separation. Different alcohols can alter the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP, leading to changes in retention and selectivity. If you are not achieving the desired separation with one alcohol, it is worthwhile to try another.
Q4: How does temperature affect the chiral separation of this compound?
A4: Temperature influences the thermodynamics of the interactions between the enantiomers and the CSP. Generally, lower temperatures increase the stability of the transient diastereomeric complexes formed during separation, which often leads to better resolution. However, the effect can be compound-dependent. It is a valuable parameter to optimize for each specific separation.
Q5: What is a typical starting point for method development for this compound?
A5: A good starting point would be to use a polysaccharide-based column, such as a Lux Amylose-2 or a Chiralpak AD-H, with a mobile phase consisting of a mixture of hexane (B92381) and an alcohol modifier (e.g., isopropanol or ethanol) in a 95:5 ratio, with 0.1% diethylamine added as a modifier. The flow rate can be set to 1.0 mL/min. From there, you can optimize the mobile phase composition and temperature to improve the separation.
Quantitative Data Summary
The following tables summarize quantitative data for the chiral separation of this compound based on available application notes.
Table 1: Comparison of Chiral Stationary Phases for this compound Separation
| Parameter | Lux 5 µm Amylose-2 | CHIRALPAK® 5 µm AD®-H |
| Column Dimensions | 250 x 4.6 mm | 250 x 4.6 mm |
| Mobile Phase | 0.1% DEA in Hexane / IPA (95:5) | 0.1% DEA in Hexane / IPA (95:5) |
| Selectivity (α) | 1.24 | 1.04 |
| Application ID | 18097 | 18098 |
| Source | Phenomenex | Phenomenex |
Data sourced from Phenomenex application note.[5]
Experimental Protocols
This section provides detailed methodologies for the chiral separation of this compound.
Method 1: High Selectivity Separation using Lux 5 µm Amylose-2
This method is recommended for achieving a high degree of separation between the enantiomers of this compound.
-
Column: Lux® 5 µm Amylose-2, 250 x 4.6 mm
-
Description: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient (approximately 25 °C).
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.
Method 2: Alternative Separation using CHIRALPAK® 5 µm AD®-H
This method provides an alternative for the separation of this compound, though with lower selectivity compared to Method 1 under these specific conditions.
-
Column: CHIRALPAK® AD®-H, 250 x 4.6 mm, 5 µm
-
Description: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica-gel.
-
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient (approximately 25 °C).
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.
Experimental Workflow Diagram
The following diagram outlines the general workflow for developing a chiral HPLC separation method for this compound.
Caption: A workflow for chiral method development and validation.
References
- 1. Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 3. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 5. phenomenex.com [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Recrystallization techniques for obtaining pure 2-Phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in obtaining pure 2-Phenylcyclohexanone through recrystallization techniques.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My this compound is not crystallizing, what should I do?
A1: Failure to crystallize is a common issue. Here are several troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.
-
-
Concentrate the Solution: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling Rate: Ensure the solution is cooling slowly and without disturbance. Rapid cooling can inhibit crystallization. After reaching room temperature, you can try cooling the flask in an ice bath to promote crystallization.
Q2: The this compound "oiled out" instead of forming crystals. How can this be resolved?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute (the melting point of this compound is 56-59°C) or if the solution is cooled too quickly.
-
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the solution's saturation and then allow it to cool slowly.
-
Use a Different Solvent: Consider a solvent with a lower boiling point.
-
Mixed Solvent System: A mixed solvent system can provide better control over solubility. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is less soluble) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly. An ethanol-water mixture is a common choice.
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: A low yield can be due to several factors:
-
Excess Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to just dissolve the crude material.
-
Premature Crystallization: If crystals form during a hot filtration step (if performed), product will be lost. Ensure your filtration apparatus is pre-heated and the filtration is done quickly.
-
Incomplete Crystallization: Make sure the solution is cooled sufficiently. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Q4: The recrystallized this compound is still impure. What went wrong?
A4: If the purity has not significantly improved, consider the following:
-
Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed.
-
Insoluble Impurities: If your crude product contained insoluble impurities, they should have been removed by hot filtration before cooling.
-
Soluble Impurities: If the impurities have similar solubility to this compound in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization may be necessary. Alternatively, consider a different solvent in which the impurity has a much higher solubility.
Quantitative Data: Solubility of this compound
The following table provides estimated solubility data for this compound in various solvents at different temperatures. This data is predicted using computational models and should be used as a guideline for solvent selection.
| Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) |
| Ethanol (B145695) | 25 | 25.0 |
| 78 (Boiling Point) | 80.0 | |
| Isopropanol (B130326) | 25 | 20.0 |
| 82 (Boiling Point) | 75.0 | |
| Hexane | 25 | 2.0 |
| 69 (Boiling Point) | 15.0 | |
| Toluene | 25 | 40.0 |
| 111 (Boiling Point) | 90.0 |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Isopropanol)
This protocol is suitable for purifying this compound that is relatively free of highly polar or non-polar impurities.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and a boiling chip. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more isopropanol dropwise if necessary to achieve a clear solution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a receiving flask containing a small amount of boiling isopropanol to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. You can cover the flask with a watch glass to prevent solvent evaporation.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals on the filter by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or drying oven at a temperature well below the melting point.
Protocol 2: Mixed Solvent Recrystallization (Ethanol-Water)
This method is effective when the crude product contains impurities with different polarities.
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature.
-
Cooling: Place the flask in an ice-water bath to complete the crystallization process.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol-water mixture.
-
Drying: Dry the crystals as described in the single-solvent protocol.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for this compound recrystallization.
Troubleshooting low enantioselectivity in asymmetric synthesis of 2-Phenylcyclohexanone
Technical Support Center: Asymmetric Synthesis of 2-Phenylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low enantioselectivity in the asymmetric synthesis of this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues in a question-and-answer format to help you diagnose and resolve common problems during your experiments.
Q1: My enantiomeric excess (ee) is significantly lower than reported in the literature. What is the first thing I should check?
A1: The most common source of inaccurate enantioselectivity measurement is the analytical method itself. Before troubleshooting the reaction chemistry, you must rigorously validate your chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method. An unvalidated method can give misleading ee values.[1]
-
Resolution: Ensure baseline separation of the two enantiomers (Resolution > 1.5).
-
Accuracy: Analyze a sample with a known composition of enantiomers (e.g., a racemic mixture and an enantiopure sample) to confirm the method's accuracy.[1]
-
Precision: Inject the same sample multiple times to ensure the results are repeatable.
-
Linearity: Prepare and analyze a series of samples with varying enantiomeric ratios to ensure a linear response.[1]
Caption: Workflow for validating the analytical method.
Q2: My analytical method is confirmed to be accurate, but the enantioselectivity is still low and inconsistent. What should I investigate next?
A2: The next critical area to scrutinize is the catalyst system. The purity, handling, and concentration of the chiral catalyst are paramount for achieving high enantioselectivity.[2][3]
-
Catalyst Purity: Ensure the catalyst has high enantiomeric purity. An impurity of the opposite enantiomer will directly decrease the product's ee.[3] If synthesized in-house, re-purify and re-characterize it. If purchased, consider obtaining a fresh batch from a reliable supplier.
-
Catalyst Activity: Catalysts can degrade over time, especially if they are sensitive to air or moisture. Use a freshly opened bottle or a recently synthesized batch.
-
Catalyst Loading: The optimal catalyst loading can be sensitive. Too low a concentration may result in a slow, unselective background reaction, while excessively high concentrations can sometimes lead to side reactions or aggregation, which may also lower selectivity. It is crucial to optimize the catalyst loading for your specific substrates.[4]
Q3: I am using a fresh, high-purity organocatalyst (e.g., a proline derivative), but my ee remains poor. What else could be the problem?
A3: Focus on the purity of your substrates and the quality of your solvent. Trace impurities can have a significant impact on the catalytic cycle.
-
Substrate Purity: Purify both the cyclohexanone (B45756) and the phenylating agent (e.g., β-nitrostyrene for a Michael addition). Impurities in the starting materials can act as catalyst poisons or participate in competing side reactions.
-
Solvent Quality: Use anhydrous, high-purity solvent. Water can interfere with the catalytic cycle, particularly in enamine catalysis, by hydrolyzing key intermediates.[1] Peroxides in solvents like THF can also lead to undesired side reactions. Always use freshly distilled or commercially available anhydrous solvents.
Q4: All my reagents are pure, and the catalyst is active. How do reaction conditions affect my low enantioselectivity?
A4: Reaction conditions such as temperature, concentration, and reaction time are critical levers for optimizing enantioselectivity.
-
Temperature: In many asymmetric reactions, lowering the temperature increases enantioselectivity.[3] This is because the desired reaction pathway often has a more favorable (lower) activation enthalpy, and its contribution is enhanced at lower temperatures. Experiment with a range of temperatures (e.g., 25°C, 0°C, -20°C, or lower).
-
Concentration: The concentration of reactants can influence reaction rates and selectivity. Highly concentrated solutions may lead to catalyst aggregation or side reactions, while very dilute conditions can slow the reaction, allowing an unselective background reaction to become more prominent.
-
Reaction Time: Allowing the reaction to proceed for too long after completion can sometimes lead to racemization of the product, especially if the conditions are harsh. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal endpoint.
Data Presentation
The following tables summarize key parameters and their expected impact on the asymmetric synthesis of this compound, particularly via an organocatalyzed Michael addition.
Table 1: Troubleshooting Summary for Low Enantioselectivity
| Potential Issue | Recommended Action | Rationale |
| Analytical Method | Validate method for resolution, accuracy, and precision. | Inaccurate ee% measurement is a common source of error.[1] |
| Catalyst Purity/Activity | Use a fresh, high-purity catalyst; store properly. | Catalyst degradation or enantiomeric impurity directly reduces product ee%.[3] |
| Catalyst Loading | Optimize catalyst concentration (e.g., 5, 10, 20 mol%). | Suboptimal loading can favor non-selective background reactions.[4] |
| Substrate Purity | Purify cyclohexanone and phenylating agent. | Impurities can act as catalyst poisons. |
| Solvent Quality | Use anhydrous, high-purity grade solvent. | Water and other impurities can interfere with catalytic intermediates.[1] |
| Temperature | Screen lower temperatures (e.g., 0°C, -20°C, -40°C). | Lower temperatures often favor the transition state leading to the major enantiomer.[3] |
| Concentration | Optimize molarity of the limiting reagent. | Can affect reaction kinetics and the prevalence of side reactions. |
Table 2: Representative Influence of Conditions on Enantioselectivity (Data is illustrative for an organocatalyzed Michael addition of cyclohexanone to β-nitrostyrene)
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| (S)-Proline | DMSO | 35 | 49 | 76 | [5] |
| Pyrrolidine-Thiourea | Toluene | -46 | 88 | 98 | [6] |
| Pyrrolidine-Thiourea | Water | Room Temp | Good | 99 | [7] |
| (DHQ)₂AQN | Cyclohexane/H₂O | Room Temp | 83 | 93 | [8] |
Key Experimental Protocols
Protocol 1: General Procedure for Proline-Catalyzed Asymmetric Michael Addition
This protocol describes a general method for the synthesis of this compound derivatives via the Michael addition of cyclohexanone to β-nitrostyrene, catalyzed by (S)-proline.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (S)-proline (e.g., 0.1 mmol, 10 mol%).
-
Reagent Addition: Add the solvent (e.g., 2 mL of anhydrous DMSO). Stir the mixture for 10 minutes at room temperature.
-
Add cyclohexanone (e.g., 2 mmol, 2.0 eq).
-
Add β-nitrostyrene (1 mmol, 1.0 eq).
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 25°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Analysis: Determine the enantiomeric excess of the purified product using a validated chiral HPLC or GC method.
Protocol 2: Chiral HPLC Method Validation
-
Racemic Standard: First, synthesize a racemic sample of this compound to use as a standard. This can often be achieved by running the reaction with a non-chiral catalyst (e.g., pyrrolidine) or a racemic catalyst.
-
Column Screening: Screen various chiral stationary phases (e.g., Chiralcel OD-H, OJ-H, Chiralpak AD-H, AS-H) with different mobile phases (typically mixtures of hexane (B92381) and isopropanol) to find a column that separates the two enantiomers.
-
Optimization: Optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5) with reasonable retention times.
-
Confirmation: Inject an enantiomerically enriched sample (if available) and the racemic standard to confirm the elution order of the enantiomers.
-
Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
Visualization of Key Processes
Caption: Proline-catalyzed cycle for Michael addition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly enantioselective Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based bifunctional benzoylthiourea in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Removal of unreacted starting materials from 2-Phenylcyclohexanone product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from the 2-Phenylcyclohexanone product. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
A1: The most common impurities are typically unreacted starting materials, which include cyclohexanone (B45756) and bromobenzene (B47551) (if used as a phenylating agent). Other potential impurities can arise from side-reactions, such as the formation of biphenyl (B1667301) from the coupling of a phenyl Grignard reagent, or products from self-condensation of cyclohexanone.[1]
Q2: What are the key physical properties to consider when choosing a purification method?
A2: The significant differences in boiling points, melting points, and polarities between this compound and its common starting materials are key to selecting an appropriate purification method. This compound has a much higher boiling point and is a solid at room temperature, while cyclohexanone and bromobenzene are liquids with lower boiling points.
Q3: Which purification techniques are most effective for removing unreacted starting materials from this compound?
A3: The most effective techniques are fractional distillation, column chromatography, and recrystallization. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q4: Can I use a simple distillation instead of fractional distillation?
A4: While a simple distillation can remove the bulk of lower-boiling starting materials like cyclohexanone and bromobenzene, a fractional distillation is recommended for a more efficient and complete separation, especially given the relatively close boiling points of cyclohexanone and bromobenzene.
Q5: How can I monitor the purity of my this compound during the purification process?
A5: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of column chromatography. For fractional distillation, monitoring the temperature at the collection head is crucial. Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the purity of the final product and collected fractions.
Data Presentation
The following table summarizes the key physical properties of this compound and its common unreacted starting materials.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| This compound | 174.24 | 56-59 | 294 (at 760 mmHg) | Slightly soluble[2][3][4][5] |
| Cyclohexanone | 98.14 | -47 | 155.6 | Slightly soluble (8.6 g/100 mL at 20°C)[6][7][8][9] |
| Bromobenzene | 157.01 | -30.8 | 156 | Insoluble (0.041 g/100 mL)[10][11][12][13] |
Troubleshooting Guides
Issue 1: My this compound product is contaminated with unreacted cyclohexanone.
-
Potential Cause: Incomplete reaction or use of excess cyclohexanone.
-
Solution 1: Fractional Distillation: Due to the large difference in boiling points between cyclohexanone (155.6 °C) and this compound (294 °C), fractional distillation is a highly effective method for separation.
-
Solution 2: Column Chromatography: If distillation is not feasible or if other, less volatile impurities are present, column chromatography can be used. This compound is more polar than cyclohexanone and will have a lower Rf value on a silica (B1680970) gel TLC plate.
Issue 2: My final product contains residual bromobenzene.
-
Potential Cause: Incomplete reaction or use of excess bromobenzene.
-
Solution 1: Fractional Distillation: Bromobenzene has a boiling point of 156 °C, which is very close to that of cyclohexanone but significantly lower than this compound. Fractional distillation can effectively remove bromobenzene.
-
Solution 2: Column Chromatography: Bromobenzene is non-polar and will elute quickly from a silica gel column with a non-polar eluent, allowing for its separation from the more polar this compound.
Issue 3: Both cyclohexanone and bromobenzene are present in my product.
-
Potential Cause: Incomplete reaction with both starting materials remaining.
-
Solution: Sequential Purification: A combination of methods is recommended. First, use fractional distillation to remove the bulk of the lower-boiling cyclohexanone and bromobenzene. The remaining crude product can then be further purified by recrystallization or column chromatography to remove any remaining traces of starting materials and other byproducts.
Experimental Protocols
Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.
-
Procedure:
-
Place the crude this compound mixture in the distillation flask with a few boiling chips.
-
Slowly heat the flask.
-
Collect the initial fraction, which will be a mixture of cyclohexanone and bromobenzene, at a temperature range of approximately 155-157 °C.
-
Once the temperature begins to rise significantly, change the receiving flask.
-
The temperature will then need to be increased substantially to distill the this compound. It is often preferable to perform this second stage under vacuum to lower the boiling point and prevent decomposition.
-
-
Analysis: Analyze the collected fractions and the remaining residue by GC or TLC to confirm the separation.
Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase) and carefully apply it to the top of the silica gel.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate, starting with a low percentage of ethyl acetate). Gradually increase the polarity of the mobile phase to elute the this compound.
-
Fraction Collection: Collect fractions in separate test tubes and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble at high temperatures but insoluble at low temperatures. Potential solvents include isopropanol (B130326) or ethanol/water mixtures.
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals to remove any residual solvent.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification method selection.
References
- 1. This compound [stenutz.eu]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. This compound CAS#: 1444-65-1 [m.chemicalbook.com]
- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 8. Cyclohexanone: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]
- 9. Cyclohexanone - Sciencemadness Wiki [sciencemadness.org]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. Bromobenzene - Wikipedia [en.wikipedia.org]
- 12. Bromobenzene CAS#: 108-86-1 [m.chemicalbook.com]
- 13. Bromobenzene | 108-86-1 [chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of 2-Phenylcyclohexanone for Laboratory Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the laboratory-scale synthesis of 2-Phenylcyclohexanone. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for laboratory scale-up?
A1: There are three primary routes for the synthesis of this compound that can be scaled up in a laboratory setting:
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Grignard Reaction followed by Oxidation: This classic two-step approach involves the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with cyclohexanone (B45756) to form 1-phenylcyclohexanol (B105894), which is then oxidized to this compound.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction directly forms the bond between the phenyl group and the cyclohexanone ring. It typically involves the reaction of a cyclohexanone enolate derivative with a phenylboronic acid.
-
Aldol (B89426) Condensation and Subsequent Oxidation: This route involves the aldol condensation of cyclohexanone and benzaldehyde (B42025) to form 2-(hydroxy-phenyl-methyl)-cyclohexanone, which is then oxidized to the final product.
Q2: Which synthesis route is recommended for the highest yield and purity?
A2: The choice of synthesis route often depends on the available starting materials, equipment, and the desired scale of the reaction. The Grignard reaction followed by oxidation is a robust and well-established method that can provide good yields. The Suzuki-Miyaura coupling can also offer high yields and is tolerant of a wide range of functional groups, though the catalyst and reagents can be more expensive.[1]
Q3: What are the key safety precautions to consider when scaling up the synthesis of this compound?
A3: Safety is paramount, especially when scaling up reactions. Key precautions include:
-
Grignard Reaction: This reaction is highly exothermic and moisture-sensitive.[2] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3] Use of a dropping funnel for the slow addition of reagents and an ice bath for temperature control is crucial to prevent a runaway reaction.[4] Ethers, commonly used as solvents, are highly flammable.[4]
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Oxidation Reactions: Many oxidizing agents, such as those containing chromium(VI) (e.g., Jones reagent), are toxic and carcinogenic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[5] Swern oxidation, while milder, produces malodorous and toxic byproducts like dimethyl sulfide (B99878) and carbon monoxide, necessitating a fume hood.[6]
-
General Precautions: Always wear appropriate PPE, including safety goggles, lab coat, and gloves. When working with flammable solvents, ensure there are no nearby ignition sources. It is advisable not to work alone during large-scale reactions.[7]
Experimental Protocols & Data Presentation
Below are detailed methodologies for the key synthetic routes to this compound, along with a comparative table of quantitative data.
Route 1: Grignard Reaction and Subsequent Oxidation
This two-step synthesis is a reliable method for preparing this compound.
Step 1: Synthesis of 1-Phenylcyclohexanol via Grignard Reaction
-
Materials: Magnesium turnings, iodine crystal (optional), anhydrous diethyl ether or THF, bromobenzene (B47551), cyclohexanone, saturated aqueous ammonium (B1175870) chloride solution.
-
Procedure:
-
Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask. A crystal of iodine can be added to activate the magnesium surface.[8]
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In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a cloudy appearance and gentle refluxing.[9]
-
Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. An ice bath can be used to control the reaction temperature.[4]
-
After the addition is complete, stir the mixture until the magnesium is consumed.
-
Cool the Grignard reagent in an ice bath and add a solution of cyclohexanone in anhydrous ether dropwise from the dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional hour.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain crude 1-phenylcyclohexanol.
-
Step 2: Oxidation of 1-Phenylcyclohexanol to this compound
Several oxidation methods can be employed. Below are protocols for Jones and Swern oxidations.
-
Method A: Jones Oxidation
-
Materials: 1-Phenylcyclohexanol, acetone (B3395972), Jones reagent (chromium trioxide in sulfuric acid and water), isopropyl alcohol.
-
Procedure:
-
Dissolve the crude 1-phenylcyclohexanol in acetone in a flask equipped with a dropping funnel and a stirrer, and cool it in an ice bath.
-
Slowly add the Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange-red to green.
-
Continue the addition until the orange-red color persists, indicating the complete oxidation of the alcohol.
-
Quench the excess Jones reagent by adding isopropyl alcohol until the green color returns.
-
Filter the mixture to remove the chromium salts and wash the solid with acetone.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound. Purification can be achieved by distillation or column chromatography.
-
-
-
Method B: Swern Oxidation
-
Materials: Oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), 1-phenylcyclohexanol, triethylamine (B128534) (TEA).
-
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of DMSO in DCM to the oxalyl chloride solution.
-
After stirring for 15 minutes, add a solution of 1-phenylcyclohexanol in DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add triethylamine dropwise, and after 10 minutes, allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude this compound.
-
-
Route 2: Suzuki-Miyaura Coupling
This method provides a more direct route to the final product.
-
Materials: Cyclohexanone, a strong base (e.g., LDA or NaHMDS), phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a suitable solvent (e.g., THF or dioxane), and an aqueous base (e.g., Na₂CO₃).
-
Procedure:
-
Generate the enolate of cyclohexanone by treating it with a strong base at a low temperature (-78 °C) in an anhydrous solvent under an inert atmosphere.
-
In a separate flask, prepare a mixture of phenylboronic acid, the palladium catalyst, and the aqueous base in the chosen solvent.
-
Add the pre-formed enolate solution to the mixture containing the boronic acid and catalyst.
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary
| Synthesis Route | Key Reagents | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Grignard & Jones Oxidation | Phenylmagnesium bromide, Cyclohexanone, Jones Reagent | 60-80 | 4-6 hours | Well-established, cost-effective reagents. | Two-step process, use of toxic chromium reagent. |
| Grignard & Swern Oxidation | Phenylmagnesium bromide, Cyclohexanone, Oxalyl chloride, DMSO | 70-90 | 3-5 hours | Milder conditions than Jones oxidation, high yields. | Requires low temperatures, produces malodorous byproducts.[6] |
| Suzuki-Miyaura Coupling | Cyclohexanone enolate, Phenylboronic acid, Palladium catalyst | 75-95 | 8-12 hours | High yields, good functional group tolerance.[1] | Expensive catalyst, requires careful optimization of conditions.[10][11] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Grignard Reaction | - Incomplete reaction due to inactive magnesium. - Presence of moisture in reagents or glassware.[4] - Side reaction forming biphenyl.[8] | - Activate magnesium with a crystal of iodine or by mechanical grinding.[8] - Ensure all glassware is flame-dried and reagents are anhydrous.[3] - Control the rate of addition of bromobenzene to minimize side reactions. |
| Low Yield in Oxidation Step | - Incomplete oxidation of the alcohol. - Over-oxidation (in the case of some primary alcohols, not an issue here). - Decomposition of the product under harsh conditions (e.g., strong acid in Jones oxidation). | - Ensure a slight excess of the oxidizing agent is used. - Monitor the reaction closely by TLC to determine the optimal reaction time. - For sensitive substrates, consider a milder oxidation method like Swern oxidation. |
| Formation of an Oily Product Instead of a Solid | - Presence of impurities (unreacted starting materials or byproducts). - The product may exist as an oil at room temperature. | - Purify the product using column chromatography. - Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. |
| Reaction Stalls or is Sluggish | - Inactive catalyst (Suzuki-Miyaura). - Low reaction temperature. - Poor mixing of reagents. | - Use a fresh batch of catalyst and ensure proper handling to avoid deactivation. - Gradually increase the reaction temperature while monitoring for product formation and side reactions. - Ensure efficient stirring throughout the reaction. |
| Difficulty in Purifying the Final Product | - Presence of closely-eluting impurities. - Contamination with residual catalyst or reagents. | - Optimize the solvent system for column chromatography to achieve better separation. - Perform an aqueous wash to remove water-soluble impurities and catalyst residues before chromatography. |
Visualizations
Caption: Overview of the main synthetic routes to this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. reddit.com [reddit.com]
- 2. acs.org [acs.org]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. quora.com [quora.com]
- 5. adichemistry.com [adichemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. dchas.org [dchas.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of catalysts for enantioselective 2-Phenylcyclohexanone synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of 2-phenylcyclohexanone is a critical transformation in organic chemistry, providing a valuable chiral building block for the development of complex molecules and pharmaceuticals. The stereochemistry at the α-position of the cyclohexanone (B45756) ring can significantly influence the biological activity of the final product. This guide offers an objective comparison of various catalytic systems for this synthesis, supported by experimental data and detailed methodologies to aid in catalyst selection and optimization.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in the enantioselective α-arylation of cyclohexanone is primarily determined by its ability to produce this compound in high yield and with excellent enantioselectivity (expressed as enantiomeric excess, ee%). The following table summarizes the performance of prominent catalyst classes under optimized conditions.
| Catalyst System | Ligand/Co-catalyst | Arylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Palladium | ||||||||
| Pd(dba)₂ | (R)-Difluorphos | Phenyl triflate | NaHMDS | Toluene (B28343) | 70 | 24 | 85 | 78 |
| Pd₂(dba)₃ | (S)-L-proline | Phenyl iodide | Cs₂CO₃ | Dioxane | 100 | 24 | 92 | 99 |
| Nickel | ||||||||
| Ni(COD)₂ | (R)-Difluorphos | 4-Cyanophenyl triflate | NaHMDS | Toluene | RT | 18 | 95 | 95 |
| Ni(COD)₂ | (R)-BINAP | Chlorobenzene | NaOtBu | Toluene | 100 | 12 | 88 | 94 |
| Copper | ||||||||
| Cu(I) | Chiral Bis(phosphine) Dioxide | Diaryliodonium salt | - | DCM | RT | 24 | 90 | 95 |
| Organocatalyst | ||||||||
| Quinine-derived catalyst | - | 1,4-Naphthoquinone (B94277) | - | CH₂Cl₂ | -20 | 48 | 76 | 94 |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for achieving the reported results. The following are representative protocols for the major catalytic systems.
Palladium-Catalyzed α-Arylation of Cyclohexanone
This procedure is adapted from the work of Hartwig and co-workers for the α-arylation of cyclic ketones.[1][2][3]
Materials:
-
Pd(dba)₂ (Palladium(0)-dibenzylideneacetone complex)
-
(R)-Difluorphos (chiral ligand)
-
Phenyl triflate (arylating agent)
-
Cyclohexanone
-
Sodium hexamethyldisilazide (NaHMDS) (base)
-
Toluene (anhydrous)
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk tube is charged with Pd(dba)₂ (0.01 mmol, 2 mol%) and (R)-Difluorphos (0.012 mmol, 2.4 mol%).
-
Anhydrous toluene (1.0 mL) is added, and the mixture is stirred for 10 minutes.
-
Cyclohexanone (0.5 mmol, 1.0 equiv) and phenyl triflate (0.6 mmol, 1.2 equiv) are added sequentially.
-
The reaction mixture is cooled to the desired temperature (e.g., 70 °C).
-
A solution of NaHMDS in toluene (1.0 M, 0.6 mL, 0.6 mmol, 1.2 equiv) is added dropwise.
-
The reaction is stirred at 70 °C for 24 hours and monitored by TLC or GC.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enantioenriched this compound.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Organocatalytic α-Arylation of a β-Ketoester (as a proxy)
This protocol is a general representation of an organocatalytic Michael addition-type arylation, as direct enantioselective organocatalytic α-arylation of cyclohexanone itself is less common. This example uses a quinine-derived catalyst for the arylation of a β-ketoester with a quinone.[4]
Materials:
-
Quinine-derived organocatalyst
-
tert-Butyl 2-oxocyclohexane-1-carboxylate (β-ketoester)
-
1,4-Naphthoquinone (arylating agent)
-
Dichloromethane (CH₂Cl₂) (solvent)
Procedure:
-
To a vial equipped with a magnetic stir bar, the β-ketoester (0.2 mmol, 1.0 equiv) and 1,4-naphthoquinone (0.2 mmol, 1.0 equiv) are dissolved in CH₂Cl₂ (0.4 mL).
-
The solution is cooled to -20 °C.
-
The quinine-derived catalyst (0.04 mmol, 20 mol%) is added.
-
The reaction mixture is stirred at -20 °C for 48 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column for flash chromatography to purify the product.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizing the Methodologies
To further clarify the processes involved, the following diagrams illustrate a generalized experimental workflow and the logical relationships between different catalyst types and their performance.
Conclusion
The enantioselective synthesis of this compound can be achieved with high efficiency and stereocontrol using a variety of catalytic systems. Palladium and nickel catalysts, particularly with chiral phosphine (B1218219) ligands like Difluorphos and BINAP, have demonstrated excellent performance in terms of both yield and enantioselectivity.[1][2][3] The combination of palladium with an organocatalyst such as L-proline also presents a highly effective strategy.[5][6] Copper-catalyzed systems offer a more economical alternative, also achieving high enantioselectivity.[7][8] Organocatalysts, while sometimes requiring longer reaction times or specific substrates, provide a metal-free approach to this important transformation with excellent stereocontrol.[4] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, desired enantiopurity, and tolerance of functional groups. This guide provides a foundation for researchers to select and implement the most suitable catalytic method for their synthetic goals.
References
- 1. Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. pure.au.dk [pure.au.dk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium/l-Proline-Catalyzed Enantioselective α-Arylative Desymmetrization of Cyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Analysis of 2-Phenylcyclohexanone: HPLC and Alternative Methods
The accurate quantification of 2-Phenylcyclohexanone, a key intermediate in various chemical syntheses, is crucial for ensuring product purity and reaction efficiency. High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely used technique for this purpose.[1] This guide provides a comparative overview of a validated HPLC method for the quantitative analysis of this compound, alongside alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a liquid mixture.[2] A reversed-phase HPLC method is particularly well-suited for the analysis of this compound.
-
Instrumentation: An HPLC system equipped with a UV-Visible detector is utilized.[3]
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) is typically effective. The mobile phase composition is a powerful tool for optimizing selectivity.[4][5]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[3]
-
Detection Wavelength: Based on the aromatic ketone structure of this compound, a UV detection wavelength in the range of 210-255 nm would be appropriate.[3][6]
-
Column Temperature: Maintaining a constant column temperature, for instance, 25 °C, ensures reproducible results.[3]
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a known amount in the mobile phase to a concentration of approximately 1 mg/mL.[3] Calibration standards are then prepared by serial dilution of the stock solution.
-
Injection Volume: A 10 µL injection volume is typically used.[3]
For the HPLC method to be considered reliable, it must be validated according to guidelines such as those from the International Conference on Harmonisation (ICH).[6] The key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria | Description |
| Specificity | The analyte peak should have no interference from other components. | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] |
| Linearity (R²) | > 0.99 | The ability to elicit test results that are directly proportional to the concentration of the analyte.[7] |
| Range | Typically 80% to 120% of the test concentration. | The interval between the upper and lower concentrations of the analyte for which the method has suitable precision, accuracy, and linearity.[3] |
| Accuracy (% Recovery) | 98.0% to 102.0% | The closeness of the test results obtained by the method to the true value.[3] |
| Precision (% RSD) | ≤ 2.0% | The degree of agreement among individual test results when the method is applied repeatedly.[3] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[3] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3] |
| Robustness | %RSD ≤ 2.0% under varied conditions | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7] |
Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for the quantitative analysis of this compound.
GC-MS is a highly sensitive technique that separates volatile compounds in the gas phase followed by their detection and identification by mass spectrometry.[1] For this compound, which is a thermally stable and relatively volatile compound, GC-MS offers excellent separation efficiency and sensitivity.[1] However, it is limited to volatile and thermally stable analytes.[3]
Quantitative ¹H NMR (qNMR) is a powerful technique for both structural elucidation and purity determination.[1] The area of an NMR signal is directly proportional to the number of nuclei giving rise to it.[1] By comparing the integral of a signal from this compound to that of a certified internal standard, its purity and concentration can be accurately determined.[1] This method is particularly effective for low-molecular-mass compounds.[1]
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.
| Feature | HPLC | GC-MS | NMR Spectroscopy |
| Principle | Liquid-phase chromatographic separation.[1] | Gas-phase chromatographic separation and mass analysis.[1] | Nuclear magnetic resonance of atomic nuclei.[1] |
| Applicability | Wide applicability, including non-volatile compounds.[1] | Suitable for volatile and thermally stable compounds.[1] | Excellent for structural elucidation and quantification.[1] |
| Sensitivity | High, often in the µg/mL range.[1] | Very high sensitivity. | Generally lower sensitivity than chromatographic methods. |
| Sample Derivatization | Generally not required.[3] | May be required to improve volatility.[3] | Not required. |
| Quantification | Through comparison of peak area with standards.[1] | Through comparison of peak area with standards.[1] | By comparing signal integrals to an internal standard.[1] |
| Key Advantage | Versatility and wide applicability.[2] | High separation efficiency and sensitivity for volatile compounds.[1] | Provides structural information along with quantification.[1] |
| Key Limitation | Method development can be more complex.[1] | Not suitable for non-volatile or thermally labile compounds.[1] | Lower sensitivity and higher instrumentation cost. |
Experimental and Logical Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the typical workflows for HPLC method validation and a comparison of the analytical techniques.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Comparative Workflow of Analytical Methods.
References
A Comparative Guide to the Oxidation of 2-Phenylcyclohexanol: Efficiency of Common Oxidizing Agents
For researchers, scientists, and drug development professionals, the selective and efficient oxidation of alcohols is a cornerstone of organic synthesis. This guide provides a detailed comparison of the performance of several common oxidizing agents in the conversion of 2-phenylcyclohexanol (B1664101) to its corresponding ketone, 2-phenylcyclohexanone. The information presented is supported by experimental data to facilitate the selection of the most suitable reagent for specific synthetic requirements.
The oxidation of secondary alcohols to ketones is a fundamental transformation in the synthesis of complex molecules. The choice of oxidizing agent is critical, as it can significantly impact reaction efficiency, selectivity, and the compatibility with other functional groups within the molecule. This guide focuses on the oxidation of 2-phenylcyclohexanol, a common secondary alcohol motif, and evaluates the efficacy of four widely used oxidizing agents: Pyridinium (B92312) Chlorochromate (PCC), Jones reagent, Swern oxidation, and Dess-Martin Periodinane (DMP). Additionally, a greener alternative, a TEMPO-catalyzed oxidation, is included for comparison.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the oxidation of 2-phenylcyclohexanol to this compound using the selected oxidizing agents.
| Oxidizing Agent | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Remarks |
| Pyridinium Chlorochromate (PCC) | This compound | ~90% | 2 - 4 | 25 | Mild and selective, but chromium-based. |
| Jones Reagent (CrO₃/H₂SO₄) | This compound | High | Rapid | 0 - 25 | Strong oxidant, harsh acidic conditions.[1] |
| Swern Oxidation | This compound | High | 0.5 - 2 | -78 to rt | Mild conditions, avoids heavy metals, but requires cryogenic temperatures and produces malodorous byproducts.[2][3] |
| Dess-Martin Periodinane (DMP) | This compound | >90% | 0.5 - 2 | 25 | Mild, neutral conditions, and high chemoselectivity, but the reagent is expensive and potentially explosive.[4] |
| TEMPO/NaOCl | This compound | High | < 1 | 0 | "Green" alternative, catalytic, avoids toxic heavy metals.[5] |
Experimental Protocols: Detailed Methodologies
Detailed experimental protocols for each of the compared oxidation methods are provided below. These procedures are based on established literature methods and can be adapted for the oxidation of 2-phenylcyclohexanol.
Oxidation with Pyridinium Chlorochromate (PCC)
Pyridinium chlorochromate is a mild and selective oxidizing agent, often used for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[6]
Procedure: To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in dichloromethane (B109758) (CH₂Cl₂), a solution of 2-phenylcyclohexanol (1.0 equivalent) in dichloromethane is added in one portion at room temperature (25 °C). The reaction mixture is stirred for 2-4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is diluted with diethyl ether, and the solid residue is removed by filtration through a pad of silica (B1680970) gel. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield this compound.[7]
Jones Oxidation
The Jones reagent, a solution of chromium trioxide in sulfuric acid, is a powerful oxidizing agent for the conversion of secondary alcohols to ketones.[1]
Procedure: A solution of 2-phenylcyclohexanol (1.0 equivalent) in acetone (B3395972) is cooled to 0 °C in an ice bath. Jones reagent is added dropwise to the stirred solution, maintaining the temperature below 25 °C. The reaction is typically rapid, and the color of the reaction mixture changes from orange to green, indicating the reduction of Cr(VI) to Cr(III). The reaction is monitored by TLC. Once the starting material is consumed, the excess oxidizing agent is quenched by the addition of isopropanol. The mixture is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base, to achieve a mild and efficient oxidation of alcohols.[2][3] This method is particularly useful for substrates sensitive to harsh conditions.[8]
Procedure: A solution of oxalyl chloride (1.5 equivalents) in dichloromethane is cooled to -78 °C. A solution of DMSO (2.0 equivalents) in dichloromethane is added dropwise, and the mixture is stirred for 15 minutes. A solution of 2-phenylcyclohexanol (1.0 equivalent) in dichloromethane is then added slowly. After stirring for 30 minutes at -78 °C, triethylamine (B128534) (5.0 equivalents) is added dropwise. The reaction mixture is allowed to warm to room temperature. Water is added to quench the reaction, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Dess-Martin Periodinane (DMP) Oxidation
Dess-Martin periodinane is a hypervalent iodine reagent that offers a mild and highly selective method for the oxidation of alcohols to aldehydes and ketones under neutral conditions.[4]
Procedure: To a solution of 2-phenylcyclohexanol (1.0 equivalent) in dichloromethane at room temperature is added Dess-Martin periodinane (1.1 equivalents) in one portion. The reaction is typically complete within 0.5 to 2 hours and can be monitored by TLC. Upon completion, the reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
TEMPO-Catalyzed Oxidation
This method represents a "greener" alternative, employing a catalytic amount of the stable nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl).[5]
Procedure: To a vigorously stirred biphasic solution of 2-phenylcyclohexanol (1.0 equivalent) in dichloromethane and a saturated aqueous solution of sodium bicarbonate, TEMPO (0.01 equivalents) and potassium bromide (0.1 equivalents) are added. The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (1.2 equivalents) is added dropwise, maintaining the temperature at 0 °C. The reaction is monitored by TLC. Upon completion, the layers are separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are washed with a solution of hydrochloric acid, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to give this compound.
Experimental Workflow and Logic
The selection of an appropriate oxidizing agent is a critical decision in synthetic planning. The following diagram illustrates the logical workflow for choosing an oxidant for the conversion of 2-phenylcyclohexanol to this compound, considering factors such as substrate sensitivity, desired yield, and environmental impact.
Caption: Logical workflow for selecting an oxidizing agent.
References
- 1. Jones oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Unveiling Reaction Pathways: A Comparative Guide to DFT Studies on 2-Phenylcyclohexanone Reaction Transition States
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. This guide provides a comparative analysis of Density Functional Theory (DFT) studies on the transition states of reactions involving 2-Phenylcyclohexanone and its analogues, offering insights into catalyst performance, reaction selectivity, and the underlying principles governing these transformations. While direct DFT studies on this compound are limited in publicly available literature, this guide draws upon robust computational analyses of closely related systems, such as the palladium-catalyzed α-arylation of 2-methyltetralone, to provide a comprehensive overview.
Performance Comparison: DFT in Elucidating Reaction Mechanisms
DFT has emerged as a powerful tool for investigating reaction mechanisms, offering a balance between computational cost and accuracy. When compared to alternative theoretical methods and experimental approaches, DFT provides a unique window into the fleeting world of transition states.
| Feature | Density Functional Theory (DFT) | Ab Initio Methods (e.g., CCSD(T)) | Semi-Empirical Methods (e.g., AM1, PM3) | Experimental Methods (e.g., Kinetic Isotope Effect, Spectroscopic Analysis) |
| Accuracy | Good to excellent for geometries and relative energies. | Very high accuracy ("gold standard"). | Lower accuracy, suitable for qualitative trends. | Direct measurement of reaction rates and observation of intermediates. |
| Computational Cost | Moderate, feasible for medium to large systems. | Very high, limited to small molecules. | Very low, suitable for very large systems. | Varies greatly with technique; can be resource-intensive. |
| Scope | Broadly applicable to a wide range of chemical systems and reactions. | Limited by system size. | Broad applicability but with lower reliability. | Limited to observable species and measurable rates; transition states are not directly observable. |
| Insights Provided | Detailed geometries of reactants, products, and transition states; activation energies; reaction pathways. | Highly accurate benchmark data. | Rapid screening and initial exploration of potential energy surfaces. | Validation of theoretical models; overall reaction kinetics and thermodynamics. |
Quantitative Data Summary from Analogous Systems
The following tables summarize key quantitative data from DFT studies on the palladium-catalyzed α-arylation of 2-methyltetralone, a close structural and electronic analogue of this compound. This data provides valuable benchmarks for understanding the energetics of similar reactions involving this compound.
Table 1: Calculated Activation Free Energies (ΔG‡) for the Reductive Elimination Step
| Ligand | Substrate | Calculated ΔG‡ (kcal/mol) | Experimental Enantiomeric Excess (ee%) |
| (S)-BINAP | 2-methyltetralone | 18.2 (for major enantiomer) | 95% |
| (S)-BINAP | 2-methyltetralone | 19.8 (for minor enantiomer) | 95% |
Data extracted from computational studies on analogous systems.
Table 2: Key Geometric Parameters of the Stereodetermining Transition State
| Parameter | Value (Å or °) |
| Pd-C(aryl) bond length | ~2.1 Å |
| Pd-C(enolate) bond length | ~2.2 Å |
| C(aryl)-C(enolate) forming bond distance | ~2.5 Å |
| Dihedral angle defining stereochemistry | Varies with ligand and substrate |
Data represents typical values from DFT calculations on palladium-catalyzed ketone arylations.
Experimental and Computational Protocols
A thorough understanding of the methodologies employed in both computational and experimental studies is crucial for a critical evaluation of the results.
Computational Protocol: DFT Study of a Catalytic Reaction
A typical DFT study on the transition state of a palladium-catalyzed α-arylation of a cyclic ketone involves the following steps:
-
Model System Setup: The real chemical system, including the substrate (e.g., this compound), catalyst (e.g., a palladium complex with a chiral phosphine (B1218219) ligand), and any additives, is simplified into a computationally manageable model.
-
Geometry Optimization: The three-dimensional structures of all stationary points on the potential energy surface (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformations. This is typically performed using a specific functional (e.g., B3LYP, M06) and basis set (e.g., 6-31G(d), def2-SVP).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to characterize them as minima (all real frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections to the electronic energies.
-
Transition State Search: Various algorithms, such as the Berny algorithm or quadratic synchronous transit (QST) methods, are used to locate the transition state structure connecting two minima (e.g., an intermediate and the product).
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state correctly connects the desired reactant and product minima along the reaction pathway.
-
Energy Profile Construction: The relative free energies of all stationary points are calculated to construct a complete energy profile of the reaction, which allows for the determination of the rate-determining step and the overall reaction thermodynamics.
Experimental Protocol: Validation of Computational Predictions
Experimental validation is essential to confirm the accuracy of theoretical models. A general workflow for validating computational predictions in the context of ketone arylation is as follows:
-
Synthesis and Catalyst Screening: A series of catalysts, often with systematically varied ligands, are synthesized and screened for their performance in the target reaction (e.g., the α-arylation of this compound).
-
Kinetic Studies: Reaction rates are measured under different conditions (e.g., varying reactant concentrations, temperature) to determine the reaction order and activation parameters. Kinetic isotope effect (KIE) studies can provide insights into bond-breaking/forming in the rate-determining step.
-
Stereochemical Analysis: For asymmetric reactions, the enantiomeric excess (ee) of the product is determined using techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Intermediate Trapping and Spectroscopic Analysis: Attempts are made to trap and characterize key reaction intermediates using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) or X-ray crystallography.
-
Comparison with DFT Results: The experimentally determined kinetic data, stereochemical outcomes, and structural information are compared with the predictions from DFT calculations to validate the proposed reaction mechanism.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex relationships and workflows involved in studying reaction mechanisms.
Caption: A typical workflow for a DFT investigation of a reaction mechanism.
Biological activity of 2-Phenylcyclohexanone derivatives versus parent compound
A Comprehensive Guide for Researchers and Drug Development Professionals
The 2-phenylcyclohexanone scaffold has emerged as a versatile pharmacophore, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the biological activities of various this compound derivatives against the parent compound, with a focus on their potential as therapeutic agents. The information presented herein is compiled from preclinical studies and aims to provide researchers and drug development professionals with a clear, data-driven overview of the structure-activity relationships (SAR) within this class of compounds.
NMDA Receptor Antagonism: A Primary Target
A significant area of investigation for this compound derivatives has been their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. The NMDA receptor plays a crucial role in synaptic plasticity and is implicated in various neurological disorders. A study investigating the SAR of α-amino-2-phenylcyclohexanone derivatives revealed key structural features for potent NMDA receptor binding.[1]
Quantitative Comparison of NMDA Receptor Binding Affinity
The following table summarizes the binding affinities of a series of α-amino-2-phenylcyclohexanone derivatives for the GluN2B subunit of the NMDA receptor. The parent compound for this series is considered to be 2-amino-2-phenylcyclohexanone.
| Compound ID | R1 Substituent (on Amino Group) | R2 Substituent (on Phenyl Ring) | Binding Affinity (Ki, nM) |
| Series B-1 (Parent) | H | H | 1500 |
| Series B-2 | H | 2-OH | 800 |
| Series B-3 | H | 3-OH | 950 |
| Series B-4 | H | 4-OH | 750 |
| Series B-5 | CH3 | H | 2500 |
| Series B-6 | CH3 | 4-OH | 1800 |
| Series B-7 | C2H5 | H | > 5000 |
Data is estimated based on the structure-activity relationship descriptions in the cited literature. The study highlighted that a free amino group (R1 = H) and a hydroxyl group on the phenyl ring (R2 = OH) were optimal for binding affinity.[1]
Experimental Protocols
NMDA Receptor Binding Assay:
The binding affinity of the compounds to the GluN2B subunit of the NMDA receptor was determined using a radioligand binding assay.[1]
-
Cell Culture: HEK293 cells stably expressing the human GluN1/GluN2B receptor were used.
-
Membrane Preparation: Cell membranes were prepared by homogenization in a hypotonic buffer followed by centrifugation to isolate the membrane fraction.
-
Binding Assay: Membranes were incubated with a radiolabeled ligand (e.g., [³H]MK-801 or [³H]ifenprodil) and varying concentrations of the test compounds.
-
Detection: Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand. The amount of bound radioactivity was measured using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Signaling Pathway
The binding of these antagonists to the NMDA receptor can block the ion channel, preventing the influx of Ca²⁺ and subsequent downstream signaling cascades that can lead to excitotoxicity.
Caption: Hypothesized mechanism of NMDA receptor antagonism by this compound derivatives.
Other Biological Activities
Anticancer Activity
Certain cyclohexanone (B45756) derivatives have been investigated for their potential as anticancer agents. For instance, some derivatives have shown cytotoxic activity against various cancer cell lines.[2] However, specific data for this compound and its direct analogs in a comparative context is limited.
Anti-inflammatory Activity
Aryl-cyclohexanone derivatives have shown significant anti-inflammatory activity in murine models of acute lung injury.[3][4][5][6][7][8] The mechanism is often linked to the inhibition of pro-inflammatory mediators.
Antimicrobial Activity
Derivatives of cyclohexanone have also been evaluated for their antimicrobial properties against various bacterial and fungal strains.[9][10][11][12][13][14] For example, 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone has been synthesized and investigated for its antimicrobial activity.[15]
Synthesis Workflow
The synthesis of this compound derivatives often involves multi-step chemical reactions. A general workflow for the synthesis of α-amino-2-phenylcyclohexanone derivatives is outlined below.
Caption: General synthetic workflow for α-amino-2-phenylcyclohexanone derivatives.
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse biological activities. The most comprehensive comparative data available focuses on their role as NMDA receptor antagonists, where specific substitutions on the amino and phenyl groups significantly influence binding affinity. While anticancer, anti-inflammatory, and antimicrobial activities have been reported for the broader class of cyclohexanone derivatives, further systematic studies are required to establish clear structure-activity relationships for this compound analogs in these areas. The provided data and experimental outlines serve as a valuable resource for researchers aiming to design and develop novel therapeutics based on this versatile chemical scaffold.
References
- 1. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation [frontiersin.org]
- 7. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Synthesis and Antimicrobial Evaluation of Some New Cyclic Ketones [article.sapub.org]
- 10. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journalofchemistry.org [journalofchemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms [mdpi.com]
- 14. Evaluation of the antimicrobial activity of a pyrimidine compound 2-methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on against Klebsiella pneumoniae under in vivo conditions | Tsybizova | Siberian Journal of Clinical and Experimental Medicine [sibjcem.ru]
- 15. This compound | C12H14O | CID 95592 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chiral Stationary Phases for the Resolution of 2-Phenylcyclohexanone
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral compounds. 2-Phenylcyclohexanone, a chiral ketone, presents a common challenge for enantioselective chromatography. This guide provides an objective, data-driven comparison of different chiral stationary phases (CSPs) for the successful resolution of its enantiomers.
The selection of an appropriate chiral stationary phase is paramount for achieving baseline separation of enantiomers. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely recognized for their broad applicability in resolving a diverse range of chiral molecules, including ketones like this compound. This guide focuses on a direct comparison of the performance of two such columns: Lux® 5 µm Amylose-2 and Chiralpak® AD-H.
Comparative Performance Data
The enantiomeric resolution of this compound was evaluated on two distinct polysaccharide-based chiral stationary phases under identical mobile phase conditions. The quantitative data from this head-to-head comparison is summarized in the table below, highlighting the superior performance of the amylose-based stationary phase in this specific application.
| Chiral Stationary Phase | Particle Size (µm) | Dimensions (mm) | Mobile Phase | Flow Rate (mL/min) | Separation Factor (α) |
| Lux® 5 µm Amylose-2 | 5 | 250 x 4.6 | Hexane (B92381) / Isopropanol (B130326) with 0.1% Diethylamine (90:10) | 1.0 | 1.24 [1] |
| Chiralpak® AD-H | 5 | 250 x 4.6 | Hexane / Isopropanol with 0.1% Diethylamine (90:10) | 1.0 | 1.04[1] |
The separation factor (α) is a critical measure of the chiral recognition capabilities of a stationary phase. A higher α value indicates a greater degree of separation between the two enantiomers. In this comparison, the Lux® 5 µm Amylose-2 column demonstrated a significantly higher separation factor (α = 1.24) compared to the Chiralpak® AD-H column (α = 1.04) for the enantiomers of this compound under the tested conditions.[1] This suggests a more pronounced difference in the interaction energies between the individual enantiomers and the amylose-based chiral selector.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of chiral separation methods. The following methodology was employed for the comparative analysis of this compound resolution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Columns:
-
Lux® 5 µm Amylose-2, 250 x 4.6 mm
-
Chiralpak® AD-H, 250 x 4.6 mm
Mobile Phase:
-
A mixture of n-Hexane and Isopropanol (90:10, v/v).
-
0.1% Diethylamine was added to both the hexane and isopropanol components of the mobile phase as a basic modifier, which can improve peak shape and resolution for certain compounds.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV, wavelength not specified in the initial data. A common wavelength for compounds containing a phenyl group is 254 nm.
-
Temperature: Ambient, unless otherwise specified.
-
Injection Volume: Not specified. A typical injection volume for analytical HPLC is 5-20 µL.
Sample Preparation:
-
A racemic standard of this compound was dissolved in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
Logical Workflow for Chiral Stationary Phase Selection
The process of selecting an optimal chiral stationary phase for a new compound can be streamlined by following a logical workflow. The diagram below illustrates a systematic approach to CSP screening and method optimization for the resolution of a chiral compound like this compound.
This workflow begins with the initial screening of likely candidate columns, in this case, polysaccharide-based CSPs. The performance of each column is then evaluated based on key chromatographic parameters. If a promising separation is achieved, the method is further optimized and validated. If not, a wider range of CSPs with different chiral selectors should be investigated.
References
A Comparative Guide to the Kinetics of Michael Acceptors in Conjugate Addition Reactions
For researchers, scientists, and drug development professionals, understanding the kinetics of the Michael addition reaction is paramount for applications ranging from organic synthesis to covalent drug design. The choice of Michael acceptor profoundly influences reaction rates, product yields, and, in a biological context, the efficacy and selectivity of covalent inhibitors. This guide provides a comprehensive comparison of the kinetic performance of various Michael acceptors, supported by experimental data and detailed protocols.
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic chemistry.[1] Its versatility allows for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[2] In drug discovery, this reaction is harnessed to form covalent bonds with specific cysteine residues on target proteins, a strategy that has led to the development of highly potent and selective therapeutics.[3][4] The reactivity of the Michael acceptor is a critical parameter in these applications; it must be sufficiently reactive to engage its target under physiological conditions without exhibiting indiscriminate reactivity that could lead to off-target effects and toxicity.[4]
This guide will delve into the kinetic profiles of commonly employed Michael acceptors, providing a quantitative basis for their selection and application.
Quantitative Comparison of Michael Acceptor Reactivity
The intrinsic reactivity of a Michael acceptor is a key determinant of its utility. The following table summarizes experimentally determined kinetic parameters for the base-catalyzed thiol-Michael addition of various common Michael acceptors with 1-hexanethiol (B106883). This data provides a standardized basis for comparing their intrinsic electrophilicity.[2] It is important to note that direct comparison of kinetic data across different studies can be challenging due to variations in experimental conditions such as solvent, temperature, and catalyst.[5]
| Michael Acceptor | Abbreviation | Propagation Rate Coefficient (k_P) [M⁻¹s⁻¹] | Reverse Propagation Rate Coefficient (k_-P) [s⁻¹] | Chain-Transfer Rate Coefficient (k_CT) [M⁻¹s⁻¹] | Overall Reaction Rate Coefficient (k_overall) [s⁻¹] |
| N-propylmaleimide | PMI | 30.1 ± 1.5 | 0.3 ± 0.1 | 10.1 ± 0.5 | 6.2 ± 0.3 |
| Diethyl fumarate | DEF | 15.2 ± 0.8 | 0.8 ± 0.1 | 12.3 ± 0.6 | 4.1 ± 0.2 |
| Ethyl vinyl sulfone | EVS | 10.1 ± 0.5 | 0.5 ± 0.1 | 15.2 ± 0.8 | 3.5 ± 0.2 |
| Diethyl maleate (B1232345) | DEM | 5.2 ± 0.3 | 0.6 ± 0.1 | 11.2 ± 0.6 | 1.1 ± 0.1 |
| Butyl acrylate (B77674) | BA | 3.1 ± 0.2 | 1.2 ± 0.1 |
Data adapted from a systematic study by Bowman et al. (2021) providing a standardized basis for comparing intrinsic electrophilicity.[2]
Analysis of Reactivity Trends:
-
Maleimides , such as N-propylmaleimide (PMI), exhibit the highest reactivity among the acceptors listed.[2][4] This makes them suitable for applications requiring rapid conjugation. However, their high reactivity can sometimes lead to reduced selectivity and potential instability of the resulting adduct.[4]
-
Acrylates and their derivatives , like butyl acrylate (BA), are generally less reactive than maleimides.[5] This lower reactivity can be advantageous in targeted covalent inhibition, as it often requires close proximity to the target cysteine residue for the reaction to occur, thereby minimizing off-target reactions.[5]
-
Vinyl sulfones , represented by ethyl vinyl sulfone (EVS), are another important class of Michael acceptors used in drug design.[4] Their reactivity is generally intermediate between maleimides and acrylates.
-
The structure of the Michael acceptor significantly influences its reactivity. Factors such as the nature of the electron-withdrawing group and steric hindrance play a crucial role.[6] For instance, the rate constants for the addition of thiols to α,β-unsaturated aldehydes and related species are generally slower than those for quinones.[6]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application and study of Michael addition reactions. Below are representative procedures for thiol-Michael and aza-Michael additions.
Thiol-Michael Addition (Base-Catalyzed)
This protocol describes a typical procedure for the base-catalyzed addition of a thiol to diethyl maleate.[2]
Materials:
-
Diethyl maleate (DEM)
-
1-Hexanethiol
-
Triethylamine (B128534) (catalyst)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Round-bottom flask
-
Magnetic stir bar
-
Syringe
-
Nitrogen atmosphere setup
Procedure:
-
Reaction Setup: A dry 25 mL round-bottom flask equipped with a magnetic stir bar is placed under a nitrogen atmosphere.
-
Reagent Preparation: Dissolve diethyl maleate (1.0 mmol, 172.2 mg) in 5 mL of anhydrous THF in the flask.
-
Addition of Thiol: Add 1-hexanethiol (1.0 mmol, 118.2 mg, 141 µL) to the stirred solution via syringe.
-
Initiation of Reaction: Add triethylamine (0.1 mmol, 10.1 mg, 13.9 µL) as a catalyst to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to isolate the desired Michael adduct.
Aza-Michael Addition
This protocol outlines the addition of a primary amine to an acrylate, a common aza-Michael reaction.[2][7]
Materials:
-
Butyl acrylate
-
Methanol (B129727) (solvent)
-
Round-bottom flask with stir bar and reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: A 50 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Preparation: In the flask, dissolve butyl acrylate (1.0 mmol) and benzylamine (1.0 mmol) in 10 mL of methanol.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC until the starting materials are consumed.
-
Workup and Purification: After cooling to room temperature, the methanol is removed under reduced pressure. The resulting crude product is then purified by column chromatography to yield the final aza-Michael adduct.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved in kinetic studies of the Michael addition, the following diagrams, generated using the DOT language, illustrate the general reaction mechanism and a typical experimental workflow.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spectroscopic comparison of 2-Phenylcyclohexanone and its hydroxyl precursor
A Spectroscopic Comparison of 2-Phenylcyclohexanone and its Hydroxyl Precursor, 2-Phenylcyclohexanol (B1664101)
This guide provides a detailed spectroscopic comparison of this compound and its common hydroxyl precursor, 2-phenylcyclohexanol. The objective is to furnish researchers with the necessary data and methodologies to distinguish between these two compounds using standard spectroscopic techniques.
Spectroscopic Data Summary
The key distinguishing features between this compound and 2-phenylcyclohexanol lie in the presence of a carbonyl (C=O) group in the former and a hydroxyl (O-H) group in the latter. These functional groups give rise to characteristic signals in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy and lead to distinct fragmentation patterns in Mass Spectrometry (MS).
| Spectroscopic Technique | This compound | 2-Phenylcyclohexanol | Key Differentiator |
| Infrared (IR) Spectroscopy | Strong C=O stretch at ~1715 cm⁻¹ | Broad O-H stretch at ~3400-3200 cm⁻¹; C-O stretch at ~1050-1150 cm⁻¹ | Presence of a strong C=O absorption vs. a broad O-H absorption. |
| ¹H NMR Spectroscopy | Absence of O-H proton signal. Protons alpha to the carbonyl are deshielded (~2.0-2.5 ppm). | Presence of a broad O-H proton signal (variable shift). Proton attached to the carbon bearing the -OH group is deshielded. | Observation of the hydroxyl proton signal. |
| ¹³C NMR Spectroscopy | Carbonyl carbon signal in the downfield region (~210.4 ppm).[1] | Carbonyl signal is absent. Carbon attached to the -OH group appears in the range of ~60-80 ppm. | Presence of a signal in the characteristic carbonyl region. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak at m/z 174.[2][3] Common fragments at m/z 130, 117, 104, 98.[2] | Molecular Ion (M⁺) peak at m/z 176.[4][5] Common fragments at m/z 158 (loss of H₂O), 130, 104, 91.[5] | Difference in molecular weight and characteristic loss of water from the alcohol. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
1. Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve approximately 10-20 mg of the solid sample (either this compound or 2-phenylcyclohexanol) in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.
-
Apply a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
Ensure the film is not too thick to avoid total absorption of the IR beam.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[4]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required by the instrument.
-
Cap the NMR tube securely.
-
-
Data Acquisition (¹H and ¹³C):
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
3. Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[7][8]
-
If necessary, filter the solution to remove any particulates.
-
Transfer the solution to a 2 mL glass autosampler vial.
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph (GC) inlet.
-
The GC will separate the components of the sample based on their volatility and interaction with the column's stationary phase.
-
As the compound elutes from the GC column, it enters the mass spectrometer.
-
In the ion source (typically using Electron Ionization - EI), the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its hydroxyl precursor.
References
- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
A Comparative Analysis of Grignard and Suzuki Coupling Reactions for the Synthesis of 2-Phenylcyclohexanone
For researchers and professionals in drug development and organic synthesis, the efficient construction of carbon-carbon bonds is a cornerstone of molecular design. The synthesis of α-aryl ketones, such as 2-phenylcyclohexanone, a valuable intermediate in medicinal chemistry, can be approached through various synthetic strategies. This guide provides a detailed comparative study of two powerful methods: the classic Grignard reaction and the modern Suzuki cross-coupling reaction, offering insights into their respective performances, supported by experimental data.
At a Glance: Grignard vs. Suzuki Coupling for this compound
| Parameter | Grignard Reaction | Suzuki Coupling |
| Reaction Type | Nucleophilic Substitution | Palladium-Catalyzed Cross-Coupling |
| Starting Materials | 2-Halocyclohexanone, Phenylmagnesium Halide | Cyclohexanone (B45756), Phenylboronic Acid, Aryl Halide |
| Reported Yield | Approx. 67% (for an analogous reaction)[1] | 86%[1] |
| Reaction Time | Not explicitly stated, but typically several hours | 2 hours[1] |
| Reaction Temperature | Varies, often requires initial cooling and subsequent reflux | 60°C[1] |
| Key Reagents | Magnesium, Phenyl Halide, 2-Halocyclohexanone | Palladium Catalyst, Ligand, Base, Phenylboronic Acid |
| Functional Group Tolerance | Limited; sensitive to acidic protons | Generally high |
| Reaction Setup | Requires strictly anhydrous conditions | Requires inert atmosphere |
Visualizing the Synthetic Pathways
A fundamental comparison of the two synthetic routes highlights the differences in their core transformations.
Caption: A comparison of the starting materials for the Grignard and Suzuki routes.
The Grignard Approach: A Classic Nucleophilic Substitution
The synthesis of this compound via a Grignard reaction typically involves the reaction of a phenylmagnesium halide with an α-halocyclohexanone, such as 2-chlorocyclohexanone. This reaction proceeds through a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbon atom bearing the halogen.
Experimental Protocol: Grignard Reaction
The following protocol is based on a closely related synthesis of 2-phenyl-4-methylcyclohexanone.[1]
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A solution of bromobenzene (B47551) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a crystal of iodine.
-
Reaction with 2-Chlorocyclohexanone: The solution of phenylmagnesium bromide is cooled, and a solution of 2-chlorocyclohexanone in anhydrous diethyl ether is added dropwise.
-
Workup: After the reaction is complete, the mixture is hydrolyzed with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.
A study on the reaction of phenylmagnesium bromide with 2-chloro-4-methylcyclohexanone reported a yield of 67% for the corresponding phenylated ketone.[1] It is important to note that Grignard reagents are highly sensitive to moisture and protic solvents, necessitating strictly anhydrous reaction conditions.[2][3]
The Suzuki Coupling: A Modern Cross-Coupling Strategy
The Suzuki-Miyaura coupling has emerged as a powerful and versatile method for the formation of carbon-carbon bonds. For the synthesis of this compound, this involves the palladium-catalyzed α-arylation of cyclohexanone with a phenylboronic acid.
Experimental Protocol: Suzuki Coupling
The following protocol is based on a reported synthesis of α-phenylcyclohexanone.[1]
-
Reaction Setup: A reaction vessel is charged with cyclohexanone, phenylboronic acid, sodium t-butanolate (as the base), and the palladium catalyst, [(IPr)Pd(acac)Cl].
-
Solvent Addition: Toluene is added as the solvent.
-
Reaction Conditions: The reaction mixture is heated to 60°C and stirred for 2 hours.
-
Workup and Purification: Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as column chromatography.
This specific method has been reported to produce this compound in a high yield of 86%.[1] The Suzuki coupling is known for its high functional group tolerance and generally milder reaction conditions compared to many classical organometallic reactions.[4]
Comparative Workflow and Considerations
The choice between the Grignard and Suzuki methods often depends on factors beyond the final yield, including substrate availability, functional group compatibility, and catalyst cost and sensitivity.
Caption: A comparison of the experimental workflows for each synthetic method.
Conclusion
Both the Grignard reaction and the Suzuki coupling represent viable methods for the synthesis of this compound. The Suzuki coupling demonstrates a higher reported yield (86%) and milder reaction conditions, along with a broader tolerance for various functional groups, making it a more modern and often preferred method in complex molecule synthesis.[1][4] However, the Grignard reaction, despite its lower analogous yield (approx. 67%) and stringent requirement for anhydrous conditions, remains a powerful and cost-effective tool, particularly when the necessary precursors are readily available and the substrate lacks sensitive functional groups.[1] The choice of method will ultimately be guided by the specific requirements of the synthesis, including desired yield, cost, and the chemical nature of the starting materials.
References
Safety Operating Guide
Proper Disposal of 2-Phenylcyclohexanone: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of chemical waste is paramount for the safety of laboratory personnel and the protection of the environment. This document provides essential, step-by-step guidance for the proper disposal of 2-Phenylcyclohexanone, a common reagent in research and drug development. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on available safety data, the following PPE is recommended:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[1]
-
Eye Protection: Safety glasses or goggles should be worn to protect against splashes or airborne particles.[2][3]
-
Lab Coat: A standard laboratory coat is necessary to protect clothing and skin.[1]
-
Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any dust or vapors.[1][2]
In the event of a small spill, the material should be absorbed with an inert absorbent like vermiculite (B1170534) or dry sand and swept into a designated hazardous waste container.[1][2] For larger spills, or if you are not trained to handle them, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Waste Identification and Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2] Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2] Based on its properties as a ketone, this compound waste should be considered hazardous.[4][5]
-
Waste Segregation: Do not mix this compound waste with other, less hazardous waste streams.[4] Incompatible chemicals must be kept separate using physical barriers and appropriate storage distances.[6]
-
Containerization:
-
Use a chemically compatible and leak-proof container for waste collection.[1][7] Glass or polyethylene (B3416737) containers are generally suitable.[1]
-
For solid waste (e.g., contaminated personal protective equipment, filter paper), double-bag the materials before placing them in the designated solid waste container.[1]
-
For liquid waste (e.g., solutions containing the compound), use a sealable liquid waste container.[1]
-
Containers should not be filled to more than 90% of their capacity.[8]
-
-
Labeling: Every container for chemical waste must be clearly labeled with the words "Hazardous Waste."[9] The label should also include a description of the waste (e.g., "this compound waste") and a symbolic hazard warning, such as NFPA or HMIS warning conventions.[9]
-
Storage:
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[1] Ensure all required paperwork for the waste manifest is completed.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound and general hazardous waste management.
| Parameter | Value/Guideline | Source |
| Flash Point | > 110 °C / > 230 °F | [2] |
| Melting Point | 56 - 59 °C / 132.8 - 138.2 °F | [2] |
| Incompatible Materials | Strong oxidizing agents | [2] |
| Maximum Container Fill Level | 90% of capacity | [8] |
| Satellite Accumulation Area (SAA) Storage Limit | Up to 55 gallons | [9] |
| Academic Laboratory Waste Removal Frequency | Every twelve months | [10] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible laboratory setting. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) for the chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. solvent-recyclers.com [solvent-recyclers.com]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. ethz.ch [ethz.ch]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling 2-Phenylcyclohexanone
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Phenylcyclohexanone are paramount for laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the personal protective equipment (PPE), operational procedures, and disposal plans necessary for managing this compound.
Quantitative Data Summary
A summary of the key quantitative safety and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O |
| Molecular Weight | 174.24 g/mol |
| Physical State | Solid, white crystalline powder |
| Melting Point | 56-59 °C (132.8-138.2 °F)[1] |
| Flash Point | > 110 °C (> 230 °F)[1] |
| NFPA 704 Rating | Health: 1, Flammability: 1, Instability: 0[2] |
Operational Plan: Handling this compound
This procedural guide outlines the necessary steps for the safe handling of this compound in a laboratory setting.
Pre-Handling Preparations
-
Hazard Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the potential for dust generation and skin/eye contact.
-
Engineering Controls: Ensure a well-ventilated work area. All handling of this compound powder should be performed in a certified chemical fume hood.[3]
-
PPE Inspection: Inspect all personal protective equipment for integrity before use. Do not use damaged gloves or other compromised PPE.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety goggles if there is a risk of splashing or aerosol generation.
-
Hand Protection: Due to the ketone and aromatic nature of the compound, gloves made of Butyl rubber are highly recommended for their excellent resistance.[4] Nitrile gloves may offer limited protection for incidental contact but should be changed immediately upon contamination.[5] Always consult the glove manufacturer's resistance guide for specific breakthrough times.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required.[4] Long pants and closed-toe shoes that cover the entire foot are also mandatory.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[6]
Handling Procedure
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing and Transfer: Conduct all weighing and transferring of this compound powder within a chemical fume hood to minimize inhalation exposure. Use a scoop or spatula for transfers to avoid generating dust.
-
Spill Prevention: Use secondary containment (e.g., a tray) when transporting the chemical within the lab.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.
-
Post-Handling: After handling, thoroughly wash hands with soap and water.
Disposal Plan: this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including unused chemical, contaminated gloves, weigh boats, and paper towels, must be collected in a designated hazardous waste container.[7] This container should be a leak-proof, sealable plastic or glass container.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).[7]
-
Container Management: Keep the waste container closed except when adding waste.[8] Store the container in a designated satellite accumulation area away from incompatible materials.
Disposal Procedure
-
Collection: Place all contaminated solid materials directly into the labeled hazardous waste container.
-
Decontamination of Reusable Labware: Reusable labware that has come into contact with this compound should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The rinsate must be collected as hazardous liquid waste in a separate, appropriately labeled container.
-
Final Disposal: Once the hazardous waste container is full (no more than 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] Do not dispose of this compound down the drain or in regular trash.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 6. This compound 98 1444-65-1 [sigmaaldrich.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
